SAR156497

Catalog No.
S548712
CAS No.
M.F
C27H24N4O4
M. Wt
468.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SAR156497

Product Name

SAR156497

IUPAC Name

ethyl 9-[3-(1H-benzimidazol-2-yloxy)phenyl]-8-oxo-2,4,5,6,7,9-hexahydropyrrolo[3,4-b]quinoline-3-carboxylate

Molecular Formula

C27H24N4O4

Molecular Weight

468.5 g/mol

InChI

InChI=1S/C27H24N4O4/c1-2-34-26(33)25-24-17(14-28-25)22(23-20(29-24)11-6-12-21(23)32)15-7-5-8-16(13-15)35-27-30-18-9-3-4-10-19(18)31-27/h3-5,7-10,13-14,22,28-29H,2,6,11-12H2,1H3,(H,30,31)

InChI Key

YXMQIWJYPNBZJS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2C(=CN1)C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)OC5=NC6=CC=CC=C6N5

solubility

Soluble in DMSO, not in water

Synonyms

SAR156497; SAR156497; SAR 156497.

Canonical SMILES

CCOC(=O)C1=C2C(=CN1)C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)OC5=NC6=CC=CC=C6N5

The exact mass of the compound ethyl 9-[3-(1H-benzimidazol-2-yloxy)phenyl]-8-oxo-2,4,5,6,7,9-hexahydropyrrolo[3,4-b]quinoline-3-carboxylate is 468.17976 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SAR156497 Aurora kinase inhibitor discovery

Author: Smolecule Technical Support Team. Date: February 2026

Rationale for Targeting Aurora Kinases

The Aurora family of serine/threonine kinases (A, B, and C) are essential regulators of mitosis, and their aberrant expression is a feature of a broad range of human cancers, making them attractive oncology targets [1] [2] [3]. The discovery of SAR156497 was driven by the need for a highly selective inhibitor to probe Aurora kinase biology and overcome the limitations of earlier, less selective clinical candidates [1] [4].

Discovery and Optimization of this compound

The lead compound was identified and optimized through a structure-based drug design approach on a novel series of tricyclic molecules [1]. Key objectives during optimization were to achieve exquisite selectivity for Aurora kinases over other cellular targets and to improve the compound's metabolic stability [5].

The experimental workflow for its discovery and characterization is summarized below:

workflow Start Start: Rationale for Aurora Kinase Targeting VS Virtual Screening & Pharmacophore Modeling Start->VS Lead Lead Identification (Tricyclic Series) VS->Lead SAR Structure-Activity Relationship (SAR) Optimization Lead->SAR Profile Profiling: Selectivity & Metabolic Stability SAR->Profile InVitro In Vitro Efficacy (Biochemical & Cellular) Profile->InVitro InVivo In Vivo Efficacy (Xenograft Models) InVitro->InVivo Result Output: this compound InVivo->Result

Pharmacological and Selectivity Profile

This compound demonstrates potent and balanced inhibition of all three Aurora kinase isoforms with minimal off-target activity, as summarized in the table below.

Property Value / Description Source / Context
Biochemical IC₅₀ Aurora A: 0.6 nM; Aurora B: 1 nM; Aurora C: 3 nM [5]
Cellular Activity Inhibits Aurora A autophosphorylation and Aurora B-mediated Histone H3 phosphorylation at low nanomolar concentrations. [4]
Selectivity "Exquisitely selective" pan-Aurora inhibitor; minimal off-target activity across a broad kinase panel. [1] [4]
In Vivo Efficacy Significant efficacy in human colon adenocarcinoma HCT116 xenograft mouse models. [1] [5]
Biomarker Response In vivo efficacy correlated with decreased phosphorylation of biomarkers for Aurora A and B activity. [5]

In comparative studies, compounds based on the pyrimido-benzodiazipinone scaffold demonstrated more potent cellular inhibition of Aurora A autophosphorylation and Aurora B-mediated histone H3 phosphorylation than this compound, though this compound remains one of the most selective cell-permeable pan-Aurora inhibitors described [4].

Mechanism of Action and Binding

The selectivity of this compound is attributed to its unique mode of binding that stabilizes an inactivated kinase conformation. Co-crystal structures of related selective inhibitors reveal key interactions [4] [5]:

  • Hinge Binding: The inhibitor core forms two hydrogen bonds with the main chain amide and carbonyl of residue A213 in the hinge region of Aurora A [4].
  • DFG Conformation: The tricyclic system inserts into a deep hydrophobic pocket, stabilizing an inactive DFG-"in" conformation of the activation segment [4].
  • Selectivity Determinant: A key interaction with Gln185, a residue unique to Aurora kinases, is a significant contributor to its high selectivity profile [5].

The diagram below illustrates the activation and inhibition mechanisms of Aurora A kinase.

auroraA Inactive Inactive AurA Tpx2 Activator: TPX2 Inactive->Tpx2 Binding at PIF Pocket P Activation Loop Phosphorylation (T288) Tpx2->P Active Active AurA P->Active Func Function: Spindle Assembly Mitotic Progression Active->Func Inhibitor This compound Binding DFG Stabilizes DFG-'in' Inactive Conformation Inhibitor->DFG Blocks activation via selective binding DFG->Inactive stabilizes

Interpretation of Key Findings

  • Significance of Selectivity: The high selectivity of this compound makes it a valuable tool for delineating the specific roles of Aurora kinases in cancer cells, separate from the effects of off-target inhibition [4].
  • Therapeutic Implications: While highly potent and selective, This compound showed a narrow therapeutic window in colon adenocarcinoma xenograft studies, highlighting one of the challenges in developing Aurora kinase inhibitors as therapeutics [4].

References

SAR156497 binding mode selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Structural Basis for Selectivity

The selectivity of SAR156497 is not due to a single interaction but a combination of structural factors derived from its co-crystal structure with Aurora A (PDB: 4UZH) [1].

  • Critical Interaction with Gln185: The inhibitor forms a key hydrogen bond with the side chain of Gln185, a residue unique to the Aurora kinase family. This interaction is a major contributor to its selectivity over other kinases [2] [3].
  • Stabilization of DFG "In" Conformation: this compound binding promotes and stabilizes an inactive kinase conformation where the activation loop, including the conserved DFG motif, adopts a specific "in" orientation. This creates a deep hydrophobic pocket [2].
  • Occupation of a Unique Hydrophobic Pocket: The tricyclic core of this compound inserts into the hydrophobic pocket formed by the inactive activation segment. The specific shape and occupancy of this pocket, lined by residues like Leu263 (L263), are not tolerated by many other kinases, thus enhancing selectivity [2].
  • Standard Hinge Binding: Like most ATP-competitive inhibitors, it forms two hydrogen bonds with the hinge region of the kinase, specifically with the backbone of Ala213 (A213) [2].

The diagram below illustrates the key binding interactions of this compound with the Aurora A kinase domain.

G Kinase Aurora A Kinase BindingMode Binding Mode of this compound Kinase->BindingMode Hinge H-Bonds with Hinge Region (A213) BindingMode->Hinge Gln185 H-Bond with Gln185 Side Chain BindingMode->Gln185 DFG Induces/stabilizes DFG 'In' conformation BindingMode->DFG Pocket Fills unique hydrophobic pocket (near L263) BindingMode->Pocket Consequence Functional Consequence Selectivity → Exquisite Kinase Selectivity Consequence->Selectivity PanInhibition → Pan-Aurora (A, B, C) Inhibition Consequence->PanInhibition Hinge->Consequence  ATP-competitive Gln185->Consequence  Aurora-specific DFG->Consequence Pocket->Consequence

Quantitative Potency and Cellular Activity

This compound exhibits potent inhibition across all three Aurora kinase isoforms, as shown in the table below.

Kinase Isoform Biochemical IC₅₀ (nM) Cellular Assay (HCT116 cells) Observation/IC₅₀
Aurora A 0.6 [3] Autophosphorylation (at T288) Inhibition at ~40 nM [2]
Aurora B 1 [3] Histone H3 Phosphorylation (at S10) Inhibition at ~40 nM [2]
Aurora C 3 [3] Information not specified in sources

In cellular models, treatment with this compound leads to:

  • Cell Cycle Defects: Failure of cytokinesis and accumulation of polyploid cells (4N DNA content), a classic signature of Aurora B inhibition [2].
  • Anti-proliferative Effects: It demonstrates potent anti-proliferative activity in various human cancer cell lines [2].

Experimental Characterization Workflow

The binding mode and cellular efficacy of this compound were established through multiple experimental techniques.

G XRay X-Ray Crystallography PDB Determined 3D structure (PDB ID: 4UZH) XRay->PDB Biochem Biochemical Kinase Assays IC50 Determined potency (IC₅₀) for Aurora A, B, C Biochem->IC50 Cellular Cellular Phenotypic Assays WB Western Blot: Reduction of pAurora-A (T288) and pHistone H3 (S10) Cellular->WB FACS Flow Cytometry: Cell cycle analysis (Polyploidy accumulation) Cellular->FACS Profiling Selectivity Profiling KinScan KINOMEscan Profiling (against 468 kinases) Profiling->KinScan Outcome Outcome: Confirmed binding mode, potent pan-Aurora inhibition, and high selectivity. PDB->Outcome IC50->Outcome WB->Outcome FACS->Outcome KinScan->Outcome

Relevance to RASSF1A Tumour Suppressor

The Aurora A kinase phosphorylates the tumour suppressor RASSF1A, impairing its function [4]. While this compound inhibits this kinase activity, research shows that the SARAH domain of RASSF1A itself is involved in binding to Aurora A, presenting a potential alternative target for disrupting this specific oncogenic interaction without completely inhibiting the kinase [4].

Key Insights for Research

This compound represents a valuable tool for probing Aurora kinase biology due to its clean selectivity profile. Its binding mode offers a template for designing novel inhibitors that exploit unique structural features of specific kinase subfamilies. The efficacy in xenograft models supports the therapeutic potential of selective pan-Aurora inhibition, though the narrow therapeutic window noted in some studies remains a challenge for clinical translation [2].

References

In Vitro Efficacy Data for SAR156497

Author: Smolecule Technical Support Team. Date: February 2026

Kinase Target Experimental Context IC₅₀ Value Notes / Description
Aurora A In vitro kinase assay 0.5 nM [1] High in vitro potency [1]
Aurora B In vitro kinase assay (with incenp) 1 nM [1] High in vitro potency [1]
Aurora C In vitro kinase assay (with incenp) 3 nM [1] High in vitro potency [1]
Aurora A X-ray crystal structure (PDB: 4UZD) N/A Binds to Aurora A kinase domain; provides structural basis for selectivity [2]

The selectivity and high potency of SAR156497 are linked to its unique binding mode to the Aurora kinase domain, as revealed by X-ray crystallography. The compound binds to the active conformation of Aurora A, forming specific interactions that explain its exquisite selectivity profile [2].

Experimental Context & Protocols

The primary in vitro data for this compound comes from standard biochemical kinase inhibition assays.

  • Assay Type: The IC₅₀ values were determined from in vitro kinase assays [1]. For Aurora B and C, the assays were performed in the presence of the regulatory protein incenp (inner centromere protein), which is necessary for their full activity and accurate measurement of inhibition [1].
  • Source: The data was published in a 2015 study in the Journal of Medicinal Chemistry that reported the discovery and optimization of this compound [2].

The Role of Aurora Kinases as Therapeutic Targets

Aurora kinases (A, B, and C) are serine/threonine kinases that are essential for regulating cell cycle progression, particularly during mitosis [3]. Their crucial roles include ensuring proper centrosome maturation, mitotic spindle formation, and chromosome segregation.

Because their overexpression is observed in a wide range of cancers, they have long been considered promising targets for anti-cancer therapy [3] [4]. The following diagram illustrates the central role of Aurora A in the signaling pathways that control mitosis.

aurora_a_pathway G2_Phase G2 Phase Centrosome_Maturation Centrosome Maturation G2_Phase->Centrosome_Maturation G2_M_Transition G2/M Transition G2_Phase->G2_M_Transition Spindle_Assembly Spindle Assembly Centrosome_Maturation->Spindle_Assembly Mitotic_Entry Mitotic Entry G2_M_Transition->Mitotic_Entry PLK1 PLK1 Activation PLK1->Centrosome_Maturation TPX2 Spindle Factor TPX2 TPX2->Spindle_Assembly NEDD1_HURP Microtubule Regulators (NEDD1, HURP) NEDD1_HURP->Spindle_Assembly Aurora_A Aurora A Kinase Aurora_A->Spindle_Assembly Recruited by TPX2 Aurora_A->Mitotic_Entry Aurora_A->G2_M_Transition Aurora_A->PLK1 Phosphorylates Aurora_A->NEDD1_HURP Phosphorylates

Aurora A's role in key mitotic processes. Inhibitors like this compound block these functions [3].

A key to understanding Aurora A regulation is its activation by two distinct pathways, which represents a significant divergence from related kinase families and offers specific targeting opportunities [3].

Implications of the Data

The in vitro profile of this compound highlights its potential as an investigational anti-cancer agent:

  • Potent Pan-Aurora Inhibition: Its low nanomolar and sub-nanomolar IC₅₀ values against all three Aurora kinases classify it as a highly potent inhibitor [1].
  • Exquisite Selectivity: The compound was designed to be exquisitely selective for Aurora kinases over other cellular targets, which is a critical feature for minimizing off-target effects in a clinical setting [1] [2].
  • Favorable Drug Properties: Beyond its potency, this compound was reported to combine this activity with satisfactory metabolic stability and limited inhibition of the CYP3A4 enzyme and PDE3, which are desirable properties for a drug candidate [1].

References

SAR156497 pharmacological profile

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data & Protocols

To evaluate the pharmacological profile of SAR156497, researchers typically employ a series of standardized experimental protocols. Key methodologies from the cited research include:

  • Biochemical Kinase Assays: Activity against Aurora A, B, and C was confirmed using biochemical kinase assays. These experiments measure the compound's ability to inhibit the kinase function of purified proteins [1].
  • Cellular Biomarker Inhibition (Western Blot): The cellular activity of the compound was assessed by its ability to inhibit the phosphorylation of specific biomarkers. This includes:
    • Aurora A Autophosphorylation: A marker of its own activation state.
    • Histone H3 Serine 10 Phosphorylation: A canonical substrate and biomarker of Aurora B kinase activity [1].
  • FACS Cell Cycle Analysis: To investigate the effects on the cell cycle, cells are treated with the compound and then analyzed by Fluorescence-Activated Cell Sorting (FACS). This protocol quantifies DNA content, revealing the accumulation of cells with 4N DNA (polyploidy) due to failed cytokinesis, a classic effect of Aurora B inhibition [1].
  • Kinome-Wide Selectivity Profiling: Selectivity was demonstrated by profiling the compound against a large panel of human kinases to confirm minimal off-target interactions [1].
  • X-ray Crystallography: The high-resolution crystal structure of this compound in complex with Aurora A was solved. This protocol provides atomic-level insights into the compound's binding mode and the structural determinants of its selectivity [2].

Mechanism of Action and Signaling Pathways

The Aurora kinase family plays an essential role in mitosis, and its aberrant expression is linked to a broad range of cancers [3].

architecture This compound This compound AurA Aurora A (AURKA) This compound->AurA AurB Aurora B (AURKB) This compound->AurB AurC Aurora C (AURKC) This compound->AurC SpindleAssembly Spindle Assembly & Centrosome Maturation AurA->SpindleAssembly ChromosomeAlignment Chromosome Alignment & Spindle Checkpoint AurB->ChromosomeAlignment Cytokinesis Cytokinesis AurB->Cytokinesis MitoticDefects Mitotic Defects SpindleAssembly->MitoticDefects ChromosomeAlignment->MitoticDefects Polyploidy Polyploidy & Cell Death Cytokinesis->Polyploidy MitoticDefects->Polyploidy

Aurora kinases regulate critical mitotic processes. This compound simultaneously inhibits Aurora A, B, and C, disrupting spindle formation, chromosome segregation, and cell division, ultimately leading to mitotic failure and cell death [3] [4] [1].

Structural Binding Insights

The high-resolution crystal structure of this compound bound to Aurora A provides a molecular rationale for its potency and exceptional selectivity [2].

The compound binds competitively in the ATP-binding site of the kinase. Key interactions include [1]:

  • Hinge Region Binding: The core scaffold forms two hydrogen bonds with the backbone of residue Ala213 in the hinge region.
  • Deep Hydrophobic Pocket Penetration: A unique kink in the tricyclic scaffold inserts an aromatic ring into a deep hydrophobic pocket formed by Leu263 and the activation segment. This interaction is a key selectivity determinant, as the steric requirements of this pocket are not tolerated by many other kinases.
  • Solvent-Exposed Orientation: Other parts of the molecule, like a propanoylaminobenzamido moiety, are oriented toward the solvent-exposed region, which also contributes to the selective binding profile.

Comparative Inhibitor Data

The table below places this compound in context with other inhibitors from the research, highlighting its standout feature of high selectivity.

Compound Reported Activity Key Characteristics
This compound Pan-Aurora inhibitor (A, B, C) [3] "Exquisitely selective," minimal off-target activity, narrow therapeutic window in vivo [1]
Compound 1 (from [1]) Pan-Aurora inhibitor [1] Highly selective, potent cellular activity, moderate off-target activity on PLK4 [1]
Compound 2 (from [1]) Pan-Aurora inhibitor [1] Highly selective, co-crystal structure with Aurora A solved, causes cell cycle arrest in some lines [1]
Alisertib (MLN8237) Aurora A inhibitor [5] Well-known selective AURKA inhibitor; has progressed to Phase III clinical trials [5]

References

Structural Basis for Selectivity and Potency

Author: Smolecule Technical Support Team. Date: February 2026

The high selectivity of SAR156497 is primarily due to its unique binding mode within the ATP-binding site of Aurora kinases.

  • Key Interaction with Gln185: The compound stabilizes an unusual inactive DFG-out conformation of the kinase activation loop [1]. A critical hydrogen bond is formed between the inhibitor's core scaffold and the main chain of Ala213 in the hinge region. However, the pivotal interaction involves a water-mediated hydrogen bond network with the Gln185 side chain [2]. Gln185 is a residue unique to the Aurora kinase family, and this specific interaction is a major determinant of its selectivity over other kinases.
  • Potency Data: The table below summarizes its potent inhibitory activity against the three Aurora kinase isoforms [2].
Kinase Isoform IC₅₀ Value
Aurora A 0.6 nM
Aurora B 1 nM
Aurora C 3 nM

The following diagram illustrates the core binding mode of this compound to Aurora A kinase, highlighting the critical interactions.

G Aurora Aurora A Kinase SAR This compound Water Water Molecule SAR->Water H-Bond Ala213 Ala213 (Hinge Region) SAR->Ala213 H-Bond DFG DFG-out Conformation SAR->DFG Stabilizes Gln185 Gln185 (Side Chain) Water->Gln185 H-Bond

This compound binding involves key hydrogen bonds with Gln185 and Ala213, stabilizing an inactive DFG-out kinase conformation.

Experimental Validation & Protocols

The characterization of this compound's interaction with Gln185 and its biological effects relied on several key experimental methodologies.

X-ray Crystallography

This technique provided the direct structural evidence for the binding mode.

  • Protocol Summary: The co-crystal structure of this compound bound to the kinase domain of Aurora A was solved (PDB ID: 4UZH) [3]. The protein was expressed in E. coli, purified, and co-crystallized with the inhibitor. X-ray diffraction data were collected, and the structure was refined to a resolution of 2.00 Å [3].
  • Role: This high-resolution structure visually confirmed the water-mediated hydrogen bond to Gln185 and the overall DFG-out conformation stabilized by the inhibitor [2] [3].
Biochemical Kinase Assays

These assays quantified the potency (IC₅₀) of this compound against the purified Aurora kinases.

  • Protocol Summary: Standard radioactive or fluorescence-based kinase activity assays were employed. These experiments measure the transfer of the gamma-phosphate from ATP to a substrate protein or peptide. A dose-response of this compound was used to determine the concentration that inhibits 50% of the kinase activity (IC₅₀) [2] [1].
  • Role: Generated the quantitative potency data (e.g., 0.6 nM for Aurora A) presented in the table above [2].
Cellular Target Engagement and Phenotypic Assays

These experiments confirmed that this compound engages its target and produces the expected biological effects in living cells.

  • Western Blotting:
    • Protocol: Treated cancer cells (e.g., HCT116) with this compound. Cell lysates were then analyzed by Western blot to detect levels of phosphorylated Aurora A (at Thr288) and phosphorylated Histone H3 (at Ser10), a direct substrate of Aurora B [1].
    • Result: this compound treatment led to a dose-dependent decrease in these phosphorylation biomarkers, demonstrating effective cellular target inhibition [1].
  • Flow Cytometry (Cell Cycle Analysis):
    • Protocol: Cells were treated with this compound, fixed, stained with a DNA-binding dye (e.g., Propidium Iodide), and analyzed by flow cytometry to determine DNA content [1].
    • Result: Treatment resulted in cell cycle arrest and polyploidy (cells with >4N DNA content), a classic phenotypic consequence of Aurora B inhibition and failed cytokinesis [2] [1].

The workflow below summarizes the key experimental steps used to characterize this compound.

G Start Experimental Characterization of this compound Step1 1. Structural Analysis (X-ray Crystallography) Start->Step1 Step2 2. Biochemical Profiling (Kinase Activity Assays) Step1->Step2 Confirms Binding Mode Step3 3. Cellular Validation (Western Blot, Flow Cytometry) Step2->Step3 Determines Cellular Potency Step4 4. In Vivo Efficacy (Human Tumor Xenograft Models) Step3->Step4 Validates Anti-Tumor Effect

Key experimental workflow for characterizing this compound, from structural analysis to in vivo validation.

Comparative Profile and Significance

This compound is recognized as one of the most selective cell-permeable pan-Aurora inhibitors described, making it a valuable tool compound for research [1]. Its selectivity profile was confirmed through extensive kinase panel screening (e.g., KINOMEscan), showing minimal off-target activity [1].

  • In Vivo Efficacy: In mouse models, this compound exhibited significant anti-tumor efficacy in human colon adenocarcinoma (HCT116) xenografts, which was correlated with a specific decrease in phosphorylated Histone H3, a biomarker of Aurora B inhibition [2].
  • Therapeutic Context: It's important to note that while highly selective and efficacious, this compound demonstrated a narrow therapeutic window in preclinical models, a challenge that has been common for many Aurora kinase inhibitors in development [1].

References

Biochemical and Cellular Characterization of SAR156497

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize key quantitative data for SAR156497, including its biochemical potency against Aurora kinases, its cellular activity, and its selectivity profile.

Table 1: Biochemical and Cellular Potency of this compound

Assay Type Target / Process Result / IC₅₀ Value Context / Cell Line
Biochemical Kinase Assay Aurora A, B, and C Potent inhibition reported [1] In vitro kinase assays
Cellular Phenotype Aurora B-mediated Histone H3 phosphorylation Inhibition at low nanomolar concentrations [2] HCT116 cells
Cellular Viability (Cytotoxicity) HeLa < 10 nM [2] Cervical cancer cell line
Cellular Viability (Cytotoxicity) HCT116 3700 ± 2000 nM [2] Colon cancer cell line
Cellular Viability (Cytotoxicity) HEK293 5900 ± 1800 nM [2] Human embryonic kidney cells
Cellular Viability (Cytotoxicity) PC3 > 10,000 nM [2] Prostate cancer cell line

Table 2: Selectivity and In Vivo Profile of this compound

Property Profile Experimental Method
Kinome Selectivity Exquisitely selective; minimal off-target activity [1] [2] KINOMEscan profiling against 468 kinases
Off-targets Minimal activity beyond Aurora kinases; potential for low PLK4 inhibition [2] Biochemical and cellular assays
In Vivo Efficacy Demonstrated efficacy in colon adenocarcinoma xenograft models [1] Mouse xenograft studies
Therapeutic Window Narrow therapeutic window in xenograft studies [2] In vivo efficacy vs. toxicity assessment

Key Experimental Protocols for Characterization

The robust characterization of this compound relied on several key experimental methodologies.

  • 1. Biochemical Kinase Assays: These assays measure the direct inhibition of kinase activity. Recombinant Aurora A, B, or C kinase domains are incubated with ATP and a substrate. The rate of substrate phosphorylation is quantified in the presence of varying concentrations of this compound to determine the IC₅₀ value [2].
  • 2. Cellular Target Engagement (Western Blot): This protocol assesses a compound's ability to engage its target in a live-cell context. Cells are treated with this compound, lysed, and proteins are separated by gel electrophoresis. Phospho-specific antibodies against Aurora A autophosphorylation site (e.g., T288) and the Aurora B substrate (Histone H3 at S10) are used to confirm on-target activity [2].
  • 3. Cell Cycle Analysis (FACS): Inhibition of Aurora B disrupts cytokinesis, leading to polyploidy. Cells treated with this compound are fixed, stained with a DNA-binding dye (e.g., Propidium Iodide), and analyzed by Flow Cytometry. An accumulation of cells with >4N DNA content indicates Aurora B inhibition [2].
  • 4. Kinome-Wide Selectivity Profiling (KINOMEscan): This defines selectivity. This compound is screened at a single concentration (e.g., 1 μM) against a large panel of human kinases. The results are reported as % control, with high selectivity indicated by very few kinases other than Auroras being inhibited [2].
  • 5. In Vivo Efficacy Studies (Mouse Xenograft): To evaluate antitumor activity, immunocompromised mice are implanted with human cancer cells. This compound is administered, and tumor volume is measured over time versus a control group to assess efficacy [1] [2].

Structural Basis for Selectivity

The high selectivity of pyrimidine-based Aurora kinase inhibitors like this compound is attributed to their specific interactions with the kinase's ATP-binding site. The following diagram illustrates the general binding mode that confers this selectivity.

G AuroraKinase Aurora Kinase Catalytic Domain HingeRegion Hinge Region (Main chain of A213) HydrophobicPocket Deep Hydrophobic Pocket (Inactive conformation: DFG-in, L263) SolventFront Solvent Front Region (αD helix) Inhibitor This compound (Pyrimido-benzodiazipinone) Inhibitor->HingeRegion 2.4     Inhibitor->HydrophobicPocket 4.2     Inhibitor->SolventFront 4.1     H_Bond1 Hydrogen Bond Inhibitor->H_Bond1 H_Bond2 Hydrogen Bond Inhibitor->H_Bond2 HydrophobicFit Hydrophobic Fit Inhibitor->HydrophobicFit SolventExp Solvent-Exposed Group Inhibitor->SolventExp H_Bond1->HingeRegion H_Bond2->HingeRegion HydrophobicFit->HydrophobicPocket SolventExp->SolventFront

Binding mode of selective Aurora kinase inhibitors. The inhibitor core forms key hydrogen bonds with the hinge region, while a tricyclic system fits into a unique hydrophobic pocket [2].

Research Implications and Considerations

This compound represents a valuable tool for basic research. Its primary value lies in its exquisite selectivity, which allows researchers to dissect the specific functions of Aurora kinases in cellular processes without the confounding effects of off-target inhibition [1] [2].

However, there are important considerations for its use. The compound demonstrated a narrow therapeutic window in vivo, limiting its potential for direct clinical development [2]. Furthermore, while highly selective across the kinome, some activity against Polo-like Kinase 4 (PLK4) was noted for related compounds, which should be considered when interpreting results [2].

References

SAR156497 in vivo xenograft models protocol

Author: Smolecule Technical Support Team. Date: February 2026

PDX Model Generation Workflow

The following diagram illustrates the key stages in generating and utilizing Patient-Derived Xenograft (PDX) models for preclinical drug evaluation.

PDX Model Generation and Drug Testing Workflow Patient Tumor Sample Patient Tumor Sample Mouse Humanization\n(Inject CD34+ Cells) Mouse Humanization (Inject CD34+ Cells) Patient Tumor Sample->Mouse Humanization\n(Inject CD34+ Cells) Tumor Implantation Tumor Implantation Mouse Humanization\n(Inject CD34+ Cells)->Tumor Implantation PDX Expansion\n(Serial Transplantation) PDX Expansion (Serial Transplantation) Tumor Implantation->PDX Expansion\n(Serial Transplantation) Drug Treatment Drug Treatment PDX Expansion\n(Serial Transplantation)->Drug Treatment Tumor Monitoring\n(Calipers, Scoring) Tumor Monitoring (Calipers, Scoring) Drug Treatment->Tumor Monitoring\n(Calipers, Scoring)

Establishing the Xenograft Model

A well-established xenograft model is foundational for reliable in vivo testing. Key considerations and steps are outlined below.

Key Considerations for Model Selection
Aspect Description & Rationale
Mouse Strain NSG (NOD-scid IL2Rγnull) mice are recommended for their superior engraftment capability, especially for human immune system reconstitution [1] [2].
Model Type Patient-Derived Xenografts (PDX) are preferred as they better recapitulate the molecular and histological heterogeneity of original human tumors compared to cell line-derived models [3] [2].
Implantation Site Subcutaneous injection is common for easy tumor measurement. Orthotopic injection (e.g., into the mammary fat pad for breast cancer) provides a more physiologically relevant tumor microenvironment [2].
Step-by-Step Protocol for PDX Generation
  • Sample Preparation:

    • Source: Obtain patient tumor samples from a tissue bank or collaborating hospital under approved Institutional Review Board (IRB) protocols [1].
    • Processing: Mechanically mince the tumor tissue into ~2 mm³ fragments using sterile scalpels. Alternatively, digest the tissue into a single-cell suspension using a cocktail of collagenase and hyaluronidase in DMEM:F12 medium [1] [2].
  • Mouse Humanization (Optional, for immuno-oncology studies):

    • Isolate human CD34+ hematopoietic stem cells from umbilical cord blood using a commercial enrichment kit [1].
    • Inject these cells intravenously or intrahepatically into preconditioned (e.g., busulfan-treated) neonatal NSG mice to create "humanized mice" with a functional human immune system [1].
  • Tumor Implantation:

    • Anesthetize the mouse (e.g., using ketamine/xylazine) [1].
    • For subcutaneous implantation, use a trocar or syringe to place a tumor fragment (or 0.5-2 million cells in 200 µL HBSS) into the right dorsal flank [2].
    • For orthotopic implantation, such as in the mammary fat pad, a minor surgical procedure is required to expose and inject the tissue [2].
  • PDX Expansion and Engraftment Monitoring:

    • Allow the tumor to engraft and grow. Successful engraftment can be slow, often taking months for the first passage [2].
    • Once the tumor reaches a predetermined size (e.g., 1000 mm³), it can be harvested and serially transplanted into new mice to expand the PDX line for future experiments [2].

Drug Efficacy Testing Protocol

Once the model is established, you can proceed to evaluate the efficacy of your test compound.

Experimental Design Parameters
Parameter Standard Protocol Details
Group Allocation Randomize mice into control and treatment groups once tumors are palpable (~100-200 mm³) to ensure equivalent starting tumor volumes.
Dosing Route Common routes include intraperitoneal (IP) injection and oral gavage. The choice depends on the compound's pharmacokinetics [2].
Dosing Schedule Varies by compound. Example: Administer the drug 3 times per week for a 3-4 week period, starting a few days after tumor implantation (prevention) or after tumor establishment (treatment) [4] [2].
Control Groups Essential to include a vehicle control group (e.g., PBS) and potentially a positive control group (e.g., an established chemotherapeutic).
Tumor Monitoring and Endpoint Analysis
  • Tumor Measurement:

    • Measure tumor dimensions 2-3 times per week using digital calipers [2].
    • Calculate tumor volume using the formula: Volume = (Length × Width²) / 2 [2].
  • Clinical Scoring:

    • Monitor animal body weight as an indicator of systemic toxicity and overall health [4].
    • Use a standardized arthritis/mobility score (e.g., 0-4 scale for swelling, erythema, and mobility impairment) if relevant to the model [4].
  • Endpoint Analysis:

    • At the end of the study, tumors are harvested for ex vivo analysis, such as Western blotting to assess protein expression (e.g., AURKA downregulation) or immunohistochemistry to examine tissue morphology and biomarker presence [4].

Key Technical Notes

  • Sterile Technique: The entire process of cell isolation and tumor implantation must be performed under sterile conditions to prevent infection in immunocompromised mice [1].
  • Statistical Analysis: Plan for appropriate group sizes (typically n=5-10) to ensure statistical power. Data are often analyzed using software like SPSS or FlowJo, with Student's t-test or ANOVA used for comparisons [4] [1].
  • Animal Welfare: All procedures must be approved by the institutional Ethical Committee for the Use of Experimental Animals [1].

References

Application Note: SAR156497 and G2/M Phase Cell Cycle Analysis

Author: Smolecule Technical Support Team. Date: February 2026

AN-001: Evaluating Cell Cycle Arrest and Polyploidy Induction via SAR156497 Treatment

1. Introduction Aurora kinases A, B, and C are serine/threonine kinases essential for mitosis [1]. This compound is a highly selective inhibitor of all three Aurora kinases (IC₅₀ = 0.5 nM for Aurora A, 1 nM for Aurora B, 3 nM for Aurora C) [2] [3]. By inhibiting Aurora B activity, this compound disrupts cytokinesis, leading to failed cell division and the accumulation of cells with 4N DNA content (polyploidy) [4]. This application note details methods to quantify these effects.

2. Key Experimental Findings Treatment with 500 nM this compound for 48 hours in HCT116 cells results in significant accumulation of cells with 4N DNA content, characteristic of failed cytokinesis [4]. The table below summarizes key cellular activity data.

Table 1: Cellular Activity of this compound in Human Cancer Cell Lines [4]

Cell Line Cell Viability IC₅₀ (nM) Phenotype after 48h (500 nM)
HCT116 3700 ± 2000 Polyploidy (4N DNA accumulation)
HeLa 6.0 ± 1.5 Polyploidy (4N DNA accumulation)
HEK293 5900 ± 1800 Polyploidy (4N DNA accumulation)

3. Mechanism of Action and Workflow The core mechanism involves this compound binding to Aurora kinases, inhibiting their catalytic activity. This primarily disrupts Aurora B function, which is crucial for cytokinesis, leading to cell cycle disruption [4] [5].

The following diagram illustrates the experimental workflow from cell treatment to data analysis:

G start Start Experiment treat Treat Cells with This compound start->treat fix Fix Cells treat->fix stain Stain DNA with Propidium Iodide fix->stain acquire Acquire Data via Flow Cytometry stain->acquire analyze Analyze DNA Content Histograms acquire->analyze end Interpret Results analyze->end

Detailed Experimental Protocols

Protocol 1: Cell Cycle Analysis by DNA Content Measurement

1.1 Principle This protocol uses flow cytometry to measure cellular DNA content. Cells treated with this compound that fail cytokinesis will contain twice the normal DNA content (4N), appearing as a distinct population in a DNA histogram [4] [6].

1.2 Materials

  • Cell Lines: HCT116, HeLa, or other adherent cancer cell lines [4].
  • Compound: this compound (e.g., Adooq Bioscience, Catalog No. A12821). Prepare a 10 mM stock solution in DMSO and store at -20°C.
  • Staining Solution: Propidium Iodide (PI) or a ready-to-use kit like the Invitrogen FxCycle Violet Stain [6].
  • Other Reagents: Phosphate-Buffered Saline (PBS), 70% ethanol, RNase A.
  • Equipment: Flow cytometer, cell culture incubator, centrifuge.

1.3 Procedure

  • Seed and Treat Cells:

    • Seed cells in 6-well plates and allow to adhere overnight.
    • Treat with this compound. A recommended concentration is 500 nM for 48 hours [4]. Include a DMSO vehicle control.
  • Harvest and Fix Cells:

    • Collect both floating and trypsinized adherent cells.
    • Centrifuge at 300 x g for 5 minutes and wash with PBS.
    • Resuspend cell pellet in 0.5 mL PBS and fix by adding 4.5 mL of ice-cold 70% ethanol drop-wise while vortexing. Incubate at -20°C for at least 2 hours.
  • Stain DNA:

    • Centrifuge fixed cells, remove ethanol, and wash with PBS.
    • Resuspend cell pellet in 0.5 mL PI/RNase Staining Solution (per manufacturer's instructions).
    • Incubate for 15-30 minutes at room temperature in the dark.
  • Acquire and Analyze Data:

    • Analyze samples on a flow cytometer using a 488 nm laser and measuring fluorescence emission at >560 nm.
    • Collect data from at least 10,000 events per sample.
    • Use software to analyze the DNA content histograms and quantify the percentage of cells in G1 (2N), S (2N-4N), and G2/M (4N) phases. The polyploid population will be >4N.

Protocol 2: Biomarker Analysis by Western Blot

2.1 Principle This protocol validates target engagement by this compound by monitoring the inhibition of Aurora A and B kinase activity through specific phosphorylation biomarkers [4].

2.2 Materials

  • Primary Antibodies:
    • Anti-phospho-Histone H3 (Ser10) (to assess Aurora B inhibition).
    • Anti-phospho-Aurora A (Thr288) or total Aurora A (to assess Aurora A auto-phosphorylation inhibition).
  • Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
  • General Western Blot supplies.

2.3 Procedure

  • Treat and Lyse Cells:

    • Treat cells with this compound. Effective inhibition of biomarkers is observed at concentrations below 40 nM [4].
    • Lyse cells in ice-cold lysis buffer for 30 minutes, then centrifuge at 14,000 x g for 15 minutes to collect supernatant.
  • Perform Western Blot:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
    • Block membrane and incubate with primary antibodies overnight at 4°C.
    • Incubate with HRP-conjugated secondary antibody and develop with ECL reagent.
    • Expected Result: A dose-dependent decrease in p-Histone H3 (Ser10) and p-Aurora A (Thr288) signals.

The following diagram summarizes the key molecular events and detectable changes following this compound treatment:

G Drug This compound AurA Inhibits Aurora A Autophosphorylation Drug->AurA AurB Inhibits Aurora B Kinase Activity Drug->AurB BioA ↓ p-Aurora A (T288) AurA->BioA BioB ↓ p-Histone H3 (S10) AurB->BioB AssayA Detected by Western Blot BioA->AssayA Pheno Failed Cytokinesis & Polyploidy (4N DNA) BioB->Pheno AssayB Detected by Western Blot BioB->AssayB AssayP Detected by Flow Cytometry Pheno->AssayP

Anticipated Results & Data Interpretation

Table 2: Key Assay Readouts and Interpretation

Assay Expected Result with this compound Biological Interpretation
DNA Content Flow Cytometry Emergence of a distinct peak with >4N DNA content; increase in G2/M (4N) population. Failure of cytokinesis leading to polyploidy [4].
p-Histone H3 (S10) Western Blot Dose-dependent decrease in signal intensity. Direct inhibition of Aurora B kinase activity [4].
p-Aurora A (T288) Western Blot Dose-dependent decrease in signal intensity. Direct inhibition of Aurora A autophosphorylation and activation [4].

Troubleshooting and Best Practices

  • Optimizing Treatment Duration: The 48-hour treatment is standard to observe polyploidy [4]. For earlier events (mitotic arrest), analyze cells at 16-24 hours.
  • DMSO Control: The final DMSO concentration in all assays should be low (e.g., ≤0.1%) to avoid solvent toxicity.
  • Gating for Viability: Use a viability dye (e.g., DAPI) to exclude dead cells during flow cytometry analysis for more accurate cell cycle profiling.
  • Antibody Specificity: Always validate antibodies for phospho-epitopes using appropriate controls.

References

SAR156497 Aurora kinase inhibition IC50 values

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Profiling of SAR156497

The table below summarizes the key inhibitory profile of this compound against its primary targets.

Target IC₅₀ Value Experimental Context
Aurora A 0.6 nM Cell-free biochemical assay [1]
Aurora B 1 nM Cell-free biochemical assay [1]
PDE3 4 µM (4000 nM) Cell-free biochemical assay [1]

This data shows that this compound is a highly potent and equipotent inhibitor of both Aurora A and Aurora B. Its activity against PDE3 is several thousand-fold weaker, indicating a selective profile for Aurora kinases [1].

Experimental Application Notes

Biochemical Kinase Inhibition Assay

This protocol determines the half-maximal inhibitory concentration (IC₅₀) of this compound against purified Aurora kinases.

  • Principle: A radiometric or luminescent assay measures the transfer of the gamma-phosphate group of ATP to a substrate peptide or protein in the presence of the inhibitor.
  • Key Reagents: Purified, active Aurora A or B kinase; ATP; peptide/protein substrate (e.g., Histone H3 for Aurora B); this compound (serial dilutions in DMSO); detection reagents (e.g., ( ^{33}P )-ATP for radiometric assays or ADP-Glo for luminescent assays).
  • Procedure:
    • Prepare a reaction buffer suitable for kinase activity.
    • Incubate the kinase with varying concentrations of this compound for a pre-determined time.
    • Initiate the reaction by adding a mixture of ATP and substrate.
    • Stop the reaction after a specific period.
    • Quantify the amount of phosphorylated product.
    • Plot the inhibition data and calculate the IC₅₀ value using non-linear regression analysis.
Cellular Target Engagement and Phenotypic Assay

This protocol assesses the on-target effect of this compound in cultured cancer cells by monitoring biomarker phosphorylation and cell cycle progression.

  • Principle: Inhibition of Aurora A and B in cells leads to loss of specific phosphorylation marks and causes characteristic mitotic defects and polyploidy.
  • Key Reagents: Adherent cancer cell line (e.g., HCT116, HeLa); this compound; DMSO vehicle control; antibodies for Western blot (anti-phospho-Histone H3-Ser10, anti-phospho-Aurora A-Thr288); propidium iodide for cell cycle analysis.
  • Procedure:
    • Seed cells and allow them to adhere.
    • Treat cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) and a DMSO control for 24-48 hours.
    • For biomarker analysis (Western Blot):
      • Lyse cells and quantify protein.
      • Separate proteins by SDS-PAGE and transfer to a membrane.
      • Probe with antibodies against phospho-Histone H3 (Ser10) - a direct substrate of Aurora B - and phospho-Aurora A (Thr288) - an autophosphorylation site indicative of its activity.
      • This compound treatment should cause a concentration-dependent reduction in these phosphorylation signals [2].
    • For phenotypic analysis (Cell Cycle/FACS):
      • Harvest cells, fix, and stain DNA with propidium iodide.
      • Analyze DNA content by flow cytometry.
      • Inhibition of Aurora B prevents proper cytokinesis, leading to an accumulation of cells with 4N DNA content (polyploidy) after 48 hours of treatment, a hallmark of Aurora B inhibition [2].

Aurora Kinase Signaling and Inhibitor Mechanism

The following diagram illustrates the central roles of Aurora kinases in mitosis and the cellular consequence of their inhibition by a compound like this compound.

G SAR This compound AurA Aurora A SAR->AurA Inhibits AurB Aurora B SAR->AurB Inhibits Cent Centrosome Maturation Spindle Assembly AurA->Cent Regulates Chrom Chromosome Segregation Cytokinesis AurB->Chrom Regulates Poly Polyploidy (Mitotic Arrest) Cent->Poly Disruption Chrom->Poly Disruption

Aurora Kinase Function and Inhibitor Mechanism

Research Applications and Context

This compound is primarily used as a tool compound for basic research due to its exceptional selectivity, which helps isolate the effects of Aurora kinase inhibition from other off-target activities [2] [3].

  • Mechanistic Studies: Its high selectivity makes it ideal for delineating the specific roles of Aurora A and B in mitotic processes, cell cycle checkpoints, and their non-mitotic functions.
  • In Vivo Limitations: While it has shown efficacy in animal models like colon adenocarcinoma xenografts, it has been reported to have a narrow therapeutic window, which may limit its clinical translation [2].
  • Structural Insights: The binding mode of this compound has been elucidated through X-ray crystallography (PDB ID: 4UZD), providing a structural basis for its high selectivity, which can inform the design of next-generation inhibitors [4].

Experimental Workflow

A typical workflow for characterizing the effects of this compound in a cellular model is summarized below.

G Start Cell Seeding and Treatment WB Biomarker Analysis (Western Blot) Start->WB FACS Phenotypic Analysis (Cell Cycle/FACS) Start->FACS Data1 p-H3 Signal ↓ p-Aurora A Signal ↓ WB->Data1 Data2 4N Polyploid Population ↑ FACS->Data2 Conc Confirm On-Target Inhibition & Efficacy Data1->Conc Data2->Conc

Workflow for Cellular Characterization

Key Questions for Researchers

When incorporating this compound into your research, consider the following:

  • What is the optimal treatment duration for observing the desired phenotypic outcome (e.g., short-term for mitotic arrest vs. long-term for polyploidy and cell death) in your specific cell model?
  • Have you included appropriate controls, such as a structurally distinct Aurora inhibitor (e.g., VX-680, Alisertib) to help confirm that observed phenotypes are on-target?
  • How does the selectivity profile and potency of this compound compare to other Aurora inhibitors in the context of your specific research question?

References

SAR156497 metabolic stability testing

Author: Smolecule Technical Support Team. Date: February 2026

SAR156497 Compound Profile

This compound is documented in the literature as an exquisitely selective pan-inhibitor of Aurora kinases A, B, and C [1] [2]. It was developed as a potential anticancer therapy due to the crucial role of Aurora kinases in cell cycle regulation and their aberrant expression in many cancers [1].

One independent study characterized it as one of the most selective, cell-permeable pan-Aurora inhibitors described to date, using it as a control compound in their experiments [3]. The table below summarizes its key biochemical and cellular activities from available data:

Parameter Description / Value
Molecular Target Pan-inhibitor of Aurora Kinases A, B, and C [1] [2]
Reported IC₅₀ Values Aurora A: 0.6 nM; Aurora B: 1 nM; Aurora C: 3 nM [2]
Cellular Activity Inhibits Aurora A auto-phosphorylation & Aurora B-mediated histone H3 phosphorylation [3]
In Vivo Efficacy Showed efficacy in human colon adenocarcinoma HCT116 xenograft models [2]
Therapeutic Limitation Narrow therapeutic window observed in xenograft studies [3]

Metabolic Stability Assay Protocol

While metabolic stability data for this compound is not public, the following standardized protocol details how such an assay is conducted using hepatocytes, which was the method referenced in the context of other Aurora inhibitors [3].

Workflow Overview

The diagram below illustrates the key stages of the metabolic stability assay.

Compound_Preparation Compound Preparation Hepatocyte_Incubation Hepatocyte Incubation Compound_Preparation->Hepatocyte_Incubation Sample_Quenching Sample Quenching & Protein Precipitation Hepatocyte_Incubation->Sample_Quenching LC_MS_Analysis LC-MS/MS Analysis Sample_Quenching->LC_MS_Analysis Data_Calculation Data Analysis & Calculation LC_MS_Analysis->Data_Calculation

Materials and Reagents
  • Test Compound: this compound or other candidate (e.g., prepared as a 1 mM stock solution in DMSO).
  • Hepatocytes: Fresh or cryopreserved hepatocytes from human, mouse, rat, or dog. Viability should be >80%.
  • Incubation Medium: Appropriate hepatocyte incubation buffer (e.g., Krebs-Henseleit buffer, Williams' E medium).
  • Stop Solution: Ice-cold methanol containing a suitable internal standard (e.g., Dextromethorphan, Diazepam, Midazolam, Phenacetin, Naloxone) [4].
  • Equipment: CO₂ incubator (37°C), centrifuge, LC-MS/MS system.
Step-by-Step Procedure
  • Cell Preparation

    • Thaw cryopreserved hepatocytes rapidly at 37°C.
    • Dilute hepatocytes to a concentration of 0.5 x 10⁶ cells/mL in pre-warmed (37°C) incubation medium and equilibrate for 10 minutes [4].
  • Incubation

    • Initiate the reaction by adding the test compound to the hepatocyte suspension to achieve a final concentration of 1 µM [4].
    • Maintain the incubation mixture in a shaking incubator at 37°C.
    • The final solvent concentration should be minimized (e.g., 0.99% methanol, 0.01% DMSO) [4].
  • Time-point Sampling

    • At predetermined time points (e.g., 0, 5, 10, 20, 40, and 60 minutes), withdraw a sample aliquot (e.g., 25 µL) from the incubation mixture [4].
    • Immediately transfer the aliquot into a tube containing a large volume of ice-cold stop solution (e.g., 300 µL methanol with internal standard) to halt metabolic activity [4].
  • Sample Processing

    • Vortex the quenched samples thoroughly.
    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate proteins.
    • Collect the supernatant for analysis.
  • LC-MS/MS Analysis

    • Inject the supernatant onto the LC-MS/MS system.
    • Use generic gradient elution methods suitable for a wide range of small molecules.
    • Monitor the peak area of the parent compound (this compound) at each time point.
Data Analysis and Calculations
  • Response Ratio: For each injection, calculate the Response Ratio (RR) as (Peak Area of Test Compound) / (Peak Area of Internal Standard) [4].
  • Elimination Rate Constant (k): Plot the natural logarithm of the Response Ratio (Ln(RR)) versus time. The slope of the linear regression line is the elimination rate constant, ( k ) (min⁻¹). This slope is negative, so use its absolute value for calculations [4].
  • Half-life (( t_{1/2} )): Calculate the in vitro half-life using the formula: ( t_{1/2} (min) = \frac{Ln(2)}{k} ) [4].
  • Intrinsic Clearance (( CL_{int} )): Calculate intrinsic clearance using the formula: ( CL_{int} (\mu L/min/10^6 cells) = \frac{0.693}{t_{1/2}} \times \frac{Volume of Incubation (\mu L)}{Number of Cells (10^6)} ) [4].

Key Limitations and Notes

  • No Public Data for this compound: The most significant constraint is the absence of specific metabolic stability half-life or clearance values for this compound in the public domain. The provided protocol is a standard industry approach for obtaining this critical data.
  • Context from Related Compounds: A study on other Aurora kinase inhibitors (compounds 1 and 2) reported low metabolic stability in mouse hepatic microsomes, with half-lives of 7.5 and 2.9 minutes, respectively, suggesting this may be a challenge for this chemical series [3].
  • Assay Variations: Metabolic stability can also be assessed using liver microsomes or S9 fractions instead of intact hepatocytes. The choice of system depends on the specific pathways of interest (e.g., Phase I vs. Phase II metabolism).

References

Experimental Data and Assay Context

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available quantitative information and relevant reference data for context.

Compound / Context Assay Type / Target Key Quantitative Data (IC₅₀ / Kᵢ) Source
SAR156497 Aurora Kinases (A, B, C) 0.6 nM (Aurora A), 1 nM (Aurora B), 3 nM (Aurora C) [1] Journal of Medicinal Chemistry
This compound Development CYP3A4 Inhibition Identified as a key parameter to be reduced during optimization; specific IC₅₀ value not reported [1] Journal of Medicinal Chemistry
Related Pyridine Inhibitor CYP2C19 Inhibition IC₅₀ < 0.4 μM (Example of a strong CYP inhibition issue in a similar Aurora inhibitor project) [2] Bioorganic & Medicinal Chemistry Letters
Reference Inhibitors (CYP3A4) CYP3A4 Inhibition Ketoconazole: 4.07 nM; Proadifen: 0.28 nM; Aminobenzotriazole: 6.38 nM [3] Reaction Biology Assay Service

Detailed Protocol for Fluorescence-Based CYP3A4 Inhibition Assays

While data for this compound itself is limited, you can apply standardized, high-throughput assay protocols to evaluate its CYP3A4 inhibition potential. The following protocol is synthesized from general best practices and commercial assay service descriptions [3] [4].

Key Principles and Materials
  • Objective: To determine the IC₅₀ value of a test compound (e.g., this compound) for CYP3A4 inhibition.
  • Mechanism: The assay measures the compound's ability to inhibit the conversion of a non-fluorescent substrate into a fluorescent product by the CYP3A4 enzyme.
  • Essential Materials:
    • Enzyme Source: Recombinant CYP3A4 enzyme with NADPH-P450 reductase (e.g., in microsomes from baculovirus-infected insect cells) [3].
    • Substrate: A fluorescent probe substrate specific to CYP3A4 (e.g., Vivid BOMCC) [3].
    • Cofactor: NADPH regenerating system.
    • Reference Inhibitors: Ketoconazole (potent inhibitor) for use as a positive control.
    • Test Compound: this compound, dissolved in DMSO (ensure final DMSO concentration is ≤1%).
    • Buffer: Appropriate phosphate or Tris buffer (pH 7.4).
    • Equipment: Fluorescence microplate reader.
Workflow Diagram

The diagram below outlines the key stages of the experimental workflow.

CYP_Assay_Workflow CYP3A4 Inhibition Assay Workflow start Start Assay Preparation prep Reaction Mixture Setup • Buffer • CYP3A4 Enzyme • Fluorescent Substrate start->prep incubate_pre Pre-incubation Add Test Compound/Inhibitor & NADPH Regenerating System prep->incubate_pre incubate_main Initiate Reaction Add Substrate incubate_pre->incubate_main stop Stop Reaction (e.g., with Acetonitrile) incubate_main->stop measure Measure Fluorescence stop->measure analyze Data Analysis Calculate IC₅₀ measure->analyze

Step-by-Step Procedure
  • Reaction Mixture Setup:

    • Prepare a master mixture containing the assay buffer and recombinant CYP3A4 enzyme.
    • Add the fluorescent substrate (e.g., Vivid BOMCC) to the master mixture. The final substrate concentration should be at or below its Kₘ value to ensure sensitivity to competitive inhibition.
  • Compound Pre-incubation:

    • In a 96-well or 384-well plate, add serial dilutions of this compound (typically across a range of 0.001 µM to 100 µM) and the positive control inhibitor (Ketoconazole).
    • Add the master mixture (enzyme + substrate) to each well.
    • Initiate the enzymatic reaction by adding the NADPH regenerating system. The final reaction volume is usually 50-100 µL.
  • Incubation and Reaction Termination:

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-45 minutes), ensuring the reaction is within the linear range for both time and enzyme concentration.
    • Stop the reaction by adding a stop solution (e.g., 80:20 v/v acetonitrile:TRIS base).
  • Fluorescence Measurement:

    • Read the fluorescence intensity using a microplate reader with appropriate excitation/emission filters (e.g., Ex/Em ~409/460 nm for BOMCC conversion).
  • Data Analysis:

    • Calculate the percentage of enzyme activity remaining for each concentration of this compound and the control inhibitor.
    • Plot the percentage inhibition (or activity) against the logarithm of the compound concentration.
    • Fit the data using a non-linear regression curve (e.g., sigmoidal dose-response model) to calculate the IC₅₀ value.

Advanced Assay Considerations for Drug Development

For a comprehensive DDI assessment, you should consider these advanced concepts and methods beyond the basic fluorescence assay.

  • Time-Dependent Inhibition (TDI): To determine if this compound is a mechanism-based inhibitor, a TDI assay is essential. This involves pre-incubating the compound with the CYP3A4 enzyme and NADPH for longer periods (e.g., 30 minutes) before adding the substrate and measuring residual activity. A significant increase in inhibition potency after pre-incubation suggests TDI [5].
  • Structural Alerts and QSAR Models: The FDA guidance recommends special attention for metabolites with structural alerts for MBI [5]. Computational (Q)SAR models can be used as an initial screen to predict the reversible and time-dependent inhibition potential of a compound, helping to prioritize which compounds and metabolites to test experimentally [5].
  • CYP3A4 vs. CYP3A5 Selectivity: While often inhibited together, developing selective CYP3A4 inhibitors is an active area of research. Structural biology studies have shown that differential C-terminal loop conformations can be exploited to design compounds that selectively inhibit CYP3A4 over the highly similar CYP3A5 [6].

References

SAR156497 preparation of stock solutions

Author: Smolecule Technical Support Team. Date: February 2026

Compound Background: SAR156497

This compound is identified as a highly potent and selective small molecule inhibitor of all three Aurora kinases (Aurora A, B, and C) [1] [2]. It belongs to a novel series of tricyclic molecules and was developed to investigate the therapeutic potential of Aurora kinase inhibition in cancer [2].

  • Primary Target: Pan-Aurora Kinase Inhibitor (Aurora A, B, and C) [2].
  • Reported IC₅₀: The crystal structure of Aurora A in complex with this compound is available (PDB ID: 4UZH), and its binding affinity (IC₅₀) is reported as 9800 nM in the associated dataset [1]. Please consult the primary literature for comprehensive activity data.
  • Molecular Formula: C₁₅H₁₃FN₄O [1].
  • Molecular Weight: 300.30 g/mol (calculated from formula).

Stock Solution Preparation Protocol

The following is a standard protocol for preparing stock solutions of small molecule inhibitors like this compound. This protocol should be adapted based on the specific physicochemical properties of the compound, which were not detailed in the search results.

Materials & Equipment
  • Compound: this compound (as a solid, typically lyophilized powder).
  • Solvent: High-purity dimethyl sulfoxide (DMSO), sterile-filtered is recommended.
  • Labware: Sterile microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL capacity).
  • Equipment: Analytical balance (capable of weighing to 0.01 mg), micro-pipettes, vortex mixer, and sonicator (optional).
Step-by-Step Procedure
  • Weighing the Compound

    • Bring the compound vial and all solvents to room temperature before opening to prevent water condensation.
    • Tare a clean weighing boat or vial on the analytical balance.
    • Accurately weigh out the desired mass of this compound. For example, to prepare a 10 mM stock solution in 1 mL of solvent:
      • Mass (mg) = Desired Concentration (mM) × Molecular Weight (g/mol) × Volume (mL)
      • Mass = 10 mM × 300.30 g/mol × 0.001 L ≈ 3.0 mg
  • Dissolving the Compound

    • Transfer the weighed powder into a labeled microcentrifuge tube.
    • Add a calculated volume of pure DMSO to achieve the final desired concentration (e.g., 3.0 mg of powder in 1 mL DMSO for a ~10 mM stock).
    • Cap the tube tightly and vortex vigorously for 1-2 minutes.
  • Ensuring Complete Solubilization

    • If the compound does not dissolve completely after vortexing, briefly sonicate the tube in a room-temperature water bath sonicator for 1-2 minutes.
    • Visually inspect the solution to ensure it is clear and there is no undissolved material.
  • Aliquoting and Storage

    • Once fully dissolved, immediately aliquot the stock solution into single-use volumes (e.g., 10-50 µL) to avoid repeated freeze-thaw cycles.
    • Clearly label all aliquots with the compound name, concentration, date, and solvent.
    • Store the aliquots at -20°C or preferably -80°C for long-term stability. Desiccated storage is recommended to minimize water absorption.
Preparation Workflow

The following diagram outlines the logical workflow for preparing the stock solution:

G Start Start Preparation W1 Bring vial to room temperature Start->W1 W2 Weigh compound powder W1->W2 W3 Transfer to microcentrifuge tube W2->W3 W4 Add calculated volume of DMSO W3->W4 W5 Vortex until dissolved W4->W5 Decision1 Fully dissolved? W5->Decision1 W6 Briefly sonicate Decision1->W6 No W7 Aliquot for single use Decision1->W7 Yes W6->W5 W8 Label and store at -80°C W7->W8 End Stock Solution Ready W8->End

Critical Considerations for Preparation
Aspect Consideration & Rationale
Solvent Choice DMSO is the standard solvent for kinase inhibitors. The solubility of this compound in other solvents (e.g., water) is unknown.
Concentration Prepare the highest practicable concentration (e.g., 10-100 mM) to minimize the volume of DMSO added to cell culture assays (typically keep final DMSO ≤0.1%).
Sterility The solution is not sterile after preparation. For cell-based assays, filter sterilization using a compatible solvent-resistant filter (e.g., PTFE) may be necessary.
Stability The long-term stability of this compound in DMSO has not been published. A general recommendation is to use aliquots within 6-12 months when stored desiccated at -80°C.

Application Notes & Safety

  • Bioactivity Assumption: When using the stock solution in cellular or biochemical assays, it is assumed that the compound is stable and fully active. Include appropriate controls (e.g., vehicle with DMSO only) in all experiments.
  • Safety Disclaimer: This protocol is for research purposes only. This compound is a biologically active compound. Refer to its Safety Data Sheet (SDS) for specific handling, hazard, and disposal information. Always wear appropriate personal protective equipment (PPE).

Seeking Further Information

Since specific formulation data is not publicly available, you may need to:

  • Contact the Supplier: If you obtained the compound from a commercial supplier, request their technical data sheet or application notes.
  • Consult Primary Literature: Closely examine the Methods sections of research papers that use this compound, such as the foundational Journal of Medicinal Chemistry article [2], as they sometimes detail how the compound was reconstituted for their experiments.
  • Empirical Testing: You may need to perform small-scale solubility tests if the standard DMSO protocol is ineffective.

References

Comprehensive Application Notes and Protocols: SAR156497 Biomarker Phosphorylation Analysis in Aurora Kinase Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SAR156497

This compound represents a highly selective pan-Aurora kinase inhibitor with exquisite specificity for Aurora A, B, and C isoforms. This small molecule inhibitor belongs to a novel series of tricyclic compounds discovered through phenotypic screening approaches that identified compounds with potent anti-proliferative activity in Jurkat cells, a T-cell acute lymphocytic leukemia cell line. This compound exhibits minimal off-target activity, with only marginal effects on PLK4 at significantly higher concentrations, making it one of the most selective cell-permeable pan-Aurora inhibitors described to date [1] [2]. The compound demonstrates potent cellular activity, inhibiting Aurora A autophosphorylation and Aurora B-mediated histone H3 phosphorylation at concentrations below 40 nM, with improved cellular inhibition compared to earlier generation Aurora inhibitors [1].

The therapeutic significance of Aurora kinases stems from their essential roles in mitosis and cell cycle regulation, with frequent overexpression observed in diverse hematological and solid tumors. Aurora A and B are implicated in various cancers and have been associated with aneuploidy and poor prognosis, while Aurora C functions as an oncogene in specific contexts such as thyroid cancer [1]. While multiple Aurora inhibitors have entered clinical trials, many exhibit polypharmacology that complicates the interpretation of results. This compound addresses this limitation through its exceptional selectivity profile, enabling precise dissection of Aurora kinase-mediated signaling in cellular models [1] [2].

Aurora Kinase Signaling & Biological Significance

Molecular Functions of Aurora Kinases

The Aurora kinase family comprises three highly conserved serine/threonine kinases (Aurora A, B, and C) that function as crucial regulators of mitotic progression and cell division. These kinases display distinct subcellular localization and functions during mitosis:

  • Aurora A localizes at centrosomes during interphase and at mitotic poles throughout mitosis, where it regulates centrosome maturation, spindle assembly, and G2/M transition through phosphorylation of PLK1 [1] [3].
  • Aurora B functions as the catalytic component of the Chromosomal Passenger Complex, localizing to centromeres during metaphase and the central mitotic spindle during anaphase. It regulates chromosome condensation, the spindle assembly checkpoint, and cytokinesis through phosphorylation of substrates including histone H3 [1].
  • Aurora C plays a primary role in male meiosis during spermatogenesis but can compensate for Aurora B function in somatic cells when overexpressed [1] [4].

The regulatory mechanisms controlling Aurora A activity exemplify the sophisticated allosteric control of these kinases. Aurora A activation occurs through two distinct pathways: at centrosomes through autophosphorylation of T288 in the activation loop, and on spindle microtubules through interaction with TPX2, which binds to the PIF pocket and induces conformational changes that enhance catalytic activity [3]. This multifaceted regulation allows Aurora A to perform context-specific functions at different subcellular locations during mitosis.

Aurora Kinases in Cancer

Aurora kinases are frequently overexpressed in a wide range of malignancies. According to TCGA data analysis, AURKA shows significantly elevated expression in most cancer types compared to normal tissues, with particularly high expression in rectum adenocarcinoma, glioblastoma, and diffuse large B-cell lymphoma [4]. Both AURKA and AURKB overexpression correlate with worse overall survival in multiple cancer types including adrenocortical carcinoma, kidney cancers, liver hepatocellular carcinoma, and lung adenocarcinoma [4].

The oncogenic functions of Aurora kinases extend beyond their core mitotic roles to include regulation of cancer cell proliferation, epithelial-mesenchymal transition, metastasis, apoptosis resistance, and cancer stem cell self-renewal [4]. AURKA specifically forms multiprotein complexes with unique biochemical properties in cancer cells, such as complexes that stabilize the oncogenic transcription factor N-Myc in neuroblastoma and prostate cancer [3]. These disease-associated complexes represent particularly attractive therapeutic targets with potential for selective vulnerability in cancer cells.

Table 1: Aurora Kinase Isoforms and Their Characteristics

Isoform Chromosomal Location Cellular Localization Primary Functions Cancer Associations
Aurora A (AURKA) 20q13.2 Centrosomes, spindle poles Centrosome maturation, spindle assembly, G2/M transition Amplified in breast, ovarian, colon cancers; poor prognosis
Aurora B (AURKB) 17p13.1 Centromeres, midzone, midbody Chromosome condensation, spindle checkpoint, cytokinesis Overexpressed in HT29, HeLa, MCF-7; correlates with malignancy
Aurora C (AURKC) 19q13.43 Centrosomes, spindle midzone Male meiosis, spermatogenesis Overexpressed in thyroid cancer; can complement Aurora B

Biomarker Phosphorylation Analysis

Key Phosphorylation Biomarkers

The activity of this compound against Aurora kinases can be monitored through specific phosphorylation biomarkers that serve as direct readouts of target engagement and inhibition:

  • p-T288 Aurora A: Autophosphorylation of threonine 288 in the activation loop is essential for Aurora A catalytic activity. This modification is particularly important for centrosomal Aurora A function and can be detected using phospho-specific antibodies [3] [4].
  • p-S10 Histone H3: Phosphorylation of serine 10 on histone H3 represents a canonical substrate of Aurora B kinase activity and serves as a specific biomarker for Chromosomal Passenger Complex function at centromeres and during cytokinesis [1].
  • p-T232 Aurora B: While less characterized than the Aurora A T288 site, this autophosphorylation site correlates with Aurora B activation and can provide complementary information about inhibitor effects on this isoform [4].

The temporal dynamics of these phosphorylation events following this compound treatment provide crucial information about compound potency, duration of action, and potential isoform-selective effects. p-S10 Histone H3 phosphorylation decreases rapidly following Aurora B inhibition, while p-T288 Aurora A may exhibit distinct kinetics based on subcellular localization and regulatory interactions [1].

Western Blot Protocol for Phosphorylation Analysis

Materials & Reagents

  • Cell lines: HCT116, HeLa, or other appropriate cancer cell lines
  • This compound (prepare 10 mM stock solution in DMSO)
  • Control compounds: this compound analogs or other Aurora inhibitors
  • Phospho-specific antibodies: anti-p-T288 Aurora A, anti-p-S10 Histone H3
  • Total protein antibodies: anti-Aurora A, anti-Histone H3
  • Cell lysis buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
  • Electrophoresis and Western blotting equipment

Procedure

  • Cell Treatment: Seed cells at appropriate density (e.g., 3×10^5 cells/well in 6-well plates) and culture for 24 hours. Treat cells with this compound at concentrations ranging from 1 nM to 1 μM for 2-4 hours. Include DMSO vehicle control and reference inhibitor controls.
  • Protein Extraction: Aspirate media, wash cells with ice-cold PBS, and lyse in RIPA buffer. Incubate on ice for 15 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C. Collect supernatant and determine protein concentration using BCA assay.
  • Gel Electrophoresis: Load 20-30 μg of protein per lane on 4-12% Bis-Tris gels. Run at 120-150 V for 60-90 minutes using MOPS or MES running buffer.
  • Protein Transfer: Transfer proteins to PVDF membranes using standard wet or semi-dry transfer systems.
  • Immunoblotting: Block membranes with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (1:1000 dilution) overnight at 4°C. Wash membranes and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
  • Detection: Develop blots using enhanced chemiluminescence substrate and image with digital imaging system.

Data Analysis Quantify band intensities using image analysis software. Normalize phospho-protein signals to total protein levels and calculate percentage inhibition relative to vehicle-treated controls. Generate dose-response curves to determine IC50 values for phosphorylation inhibition [1].

Immunofluorescence and Cellular Imaging

Protocol for Mitotic Progression Analysis

  • Cell Preparation: Seed cells on glass coverslips in 12-well plates and culture overnight.
  • Compound Treatment: Treat cells with this compound at IC50-IC90 concentrations (e.g., 10-500 nM) for 12-24 hours to capture mitotic effects.
  • Fixation and Staining: Fix cells with 4% paraformaldehyde for 15 minutes, permeabilize with 0.1% Triton X-100 for 10 minutes, and block with 3% BSA for 30 minutes.
  • Immunostaining: Incubate with primary antibodies (anti-α-tubulin for spindle staining, anti-p-S10 Histone H3 for Aurora B activity) for 2 hours at room temperature, followed by fluorescent secondary antibodies for 1 hour. Include DAPI for DNA visualization.
  • Image Acquisition: Capture images using fluorescence microscope with 60× or 100× objectives. Acquire z-stacks for three-dimensional analysis of mitotic structures.
  • Phenotypic Scoring: Analyze images for mitotic phenotypes including:
    • Spindle organization and polarity
    • Chromosome alignment and segregation
    • Cytokinetic failure and polyploidy
    • Centrosome amplification and maturation

Flow Cytometry for Cell Cycle Analysis

  • Cell Preparation: Harvest this compound-treated cells by trypsinization and wash with PBS.
  • Fixation and Staining: Fix cells in 70% ethanol at -20°C for 2 hours. Stain with propidium iodide solution (50 μg/mL PI, 100 μg/mL RNase A) for 30 minutes at 37°C.
  • Data Acquisition: Analyze DNA content using flow cytometer with appropriate excitation and emission filters for PI.
  • Cell Cycle Analysis: Use modeling software to quantify cell cycle distribution. Aurora B inhibition typically results in polyploidy (≥4N DNA content) due to cytokinesis failure [1].

Cellular Activity & Selectivity Profiling

Cellular Potency and Antiproliferative Effects

The cellular activity of this compound has been extensively characterized across multiple cancer cell lines, demonstrating potent antiproliferative effects with IC50 values in the low nanomolar range. In sensitive cell lines such as HeLa cervical carcinoma cells, this compound exhibits exceptional potency with IC50 values below 10 nM. The compound shows varying efficacy across different cancer cell models, with IC50 values of approximately 3700 nM in HCT116 colon carcinoma cells and 5900 nM in HEK293 cells when treated with the related control compound in comparative studies [1]. These differential sensitivities reflect variations in Aurora kinase dependency, proliferation rates, and potentially compensatory mechanisms among different cancer types.

The temporal aspects of this compound response are critical for experimental design. Cell cycle arrest and polyploidization typically manifest within 24-48 hours of treatment, with maximal effects observed by 48-72 hours. The time from mitotic arrest to apoptotic cell death is highly variable between cancer cell lines, which may account for some differences in viability assay results [1]. For compound characterization, it is recommended to assess both short-term (24-48 hour) biomarker modulation and longer-term (72-96 hour) antiproliferative effects to fully capture the compound's activity profile.

Table 2: Cellular Activity of this compound and Analogues in Cancer Cell Lines

Cell Line Cancer Type This compound IC50 (nM) Compound 1 IC50 (nM) Compound 2 IC50 (nM) Phenotypic Observations
HeLa Cervical carcinoma <10 <1.0 <1.0 High sensitivity, complete proliferation inhibition
HCT116 Colon carcinoma 3700 ± 2000 840 ± 240 ~100* Moderate sensitivity, polyploidy at 500 nM
HEK293 Embryonic kidney 5900 ± 1800 250 ± 48 ~100* Variable response, cell cycle arrest
PC3 Prostate cancer >10,000 990 ± 1500 ~100* Limited viability loss, plateau at 50%

*Loss of cell viability plateaued at 50% at 100 nM compound concentration [1]

Selectivity Profiling

The exceptional selectivity of this compound for Aurora kinases has been demonstrated through comprehensive kinome profiling against 468 human wild-type and mutant kinases. At a concentration of 1 μM, this compound shows exclusive on-target activity against Aurora A, B, and C with minimal off-target interactions [1] [2]. The only notable off-target activity is against PLK4, with IC50 values of 43 nM for compound 1 and 82 nM for compound 2, which are approximately 10-100 fold higher than the cellular IC50 values for Aurora kinase inhibition [1].

The structural basis for this selectivity has been elucidated through X-ray crystallography of Aurora A in complex with related inhibitors. The co-crystal structure (PDB: 5ONE) reveals that the pyrimido-benzodiazipinone scaffold of these compounds forms two hydrogen bonds with the main chain amide and carbonyl group of the hinge residue A213. The benzodiazepinone ring inserts into a deep hydrophobic pocket created by L263 and an unusual inactive conformation of the activation segment, which assumes a DFG "in" conformation. The methyl group addition to the scaffold cannot be accommodated by many other kinases, including ERK5, contributing significantly to the selectivity profile [1].

Recommended selectivity assessment includes:

  • Broad kinome profiling using platform approaches such as KINOMEscan to identify potential off-targets
  • Counter-screening against common off-target kinases including PLK4, LRRK2, and BRD4
  • Cellular pathway analysis to assess effects on related signaling pathways

Research Applications & Integrated Workflow

Applications in Tool Compound Studies

This compound serves as an exceptional tool compound for deciphering Aurora kinase biology due to its exquisite selectivity profile. Key research applications include:

  • Mitotic progression studies: Utilizing this compound to interrogate the distinct functions of Aurora A and B in spindle assembly, chromosome bi-orientation, and cytokinesis without confounding off-target effects [1].
  • Synthetic lethality screens: Identifying genetic vulnerabilities associated with Aurora kinase inhibition in specific cancer backgrounds, potentially revealing combination therapy opportunities [4].
  • Chemical biology platforms: Employing this compound as a reference compound in profiling workflows to validate Aurora-specific phenotypes and distinguish isoform-selective versus pan-Aurora inhibitor effects.

The utility of this compound is particularly evident in models of acute hematological tumors such as Acute Myeloid Leukemia, which have higher proliferation rates and have shown more promising response to Aurora kinase inhibitors in clinical settings compared to solid tumors [1]. The narrow therapeutic window observed for this compound in colon adenocarcinoma xenograft studies further highlights the importance of appropriate model selection for compound evaluation [1].

Experimental Workflow Integration

For comprehensive characterization of Aurora kinase inhibitors, we recommend the following integrated workflow:

  • Initial screening: Broad concentration range testing (1 nM - 10 μM) in 2-3 cell lines with differential Aurora kinase dependency
  • Biomarker validation: Western blot analysis of p-T288 Aurora A and p-S10 Histone H3 following 4-hour treatment at IC50-IC90 concentrations
  • Phenotypic characterization: Immunofluorescence analysis of mitotic structures and flow cytometric cell cycle profiling after 24-48 hour treatment
  • Selectivity assessment: Broad kinome profiling and counter-screening against common off-targets
  • Mechanistic studies: Extended time-course experiments to evaluate cell fate decisions (arrest, death, senescence) following mitotic perturbation

This workflow ensures comprehensive characterization of Aurora kinase inhibitors while conserving resources through strategic prioritization of assays.

The following diagram illustrates the experimental workflow for comprehensive characterization of Aurora kinase inhibitors:

aurora_workflow Start Start Compound Received Screen Initial Screening Cell Viability Assay (1 nM - 10 μM) Start->Screen Biomarker Biomarker Validation Western Blot p-T288 AURKA, p-S10 H3 Screen->Biomarker Phenotype Phenotypic Characterization Immunofluorescence & FACS Biomarker->Phenotype Selectivity Selectivity Assessment Kinome Profiling Phenotype->Selectivity Mechanism Mechanistic Studies Time-course Analysis Selectivity->Mechanism Data Data Integration & Analysis Mechanism->Data End Report Generation Data->End

References

Quantitative Activity of SAR156497 in HCT116 Cells

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data for SAR156497 from a 2017 study, which reported its anti-proliferative activity (cell viability) and its effect on cellular Aurora kinase signaling [1].

Assay Type Experimental Context This compound Concentration / IC₅₀ Value Key Observation
Cell Viability (Cell Titer Glo) HCT116 cells, 72-hour treatment IC₅₀ = 3700 ± 2000 nM Anti-proliferative effect [1].
Biomarker Inhibition (Western Blot) HCT116 cells ~ 40 nM Inhibited Aurora A auto-phosphorylation and Aurora B-mediated Histone H3 (Ser10) phosphorylation [1].
Cell Cycle Analysis (FACS) HCT116 cells, 48-hour treatment 500 nM Induced polyploidy (4N DNA content), consistent with Aurora B inhibition [1].

Detailed Experimental Protocols

Based on the source publication, here are the methodologies for the key experiments cited in the table above.

Cell Viability Assay (Cell Titer Glo)

This protocol is used to determine the compound's IC₅₀ value for anti-proliferative activity.

  • Cell Line: HCT116 human colon carcinoma cells.
  • Seeding and Culture: Seed cells in appropriate culture flasks or plates and allow them to adhere and grow in McCoys 5a medium supplemented with 10% fetal bovine serum at 37°C with 5% CO₂ [2].
  • Compound Treatment: Treat cells with a dose-response range of this compound. The cited study tested concentrations up to 33.3 µM [1].
  • Incubation Period: Incubate the cells with the compound for 72 hours.
  • Viability Measurement: After incubation, add Cell Titer-Glo Reagent to the culture. This assay measures ATP levels, an indicator of metabolically active cells. Luminescence is recorded, and data is normalized to untreated control cells to calculate the percentage of cell viability and the IC₅₀ value [1].
Cellular Target Engagement (Western Blot)

This protocol assesses the direct inhibition of Aurora kinase activity by this compound in cells.

  • Cell Line and Culture: Grow HCT116 cells to the desired confluence.
  • Compound Treatment: Treat cells with this compound. A concentration of ~40 nM was sufficient to inhibit Aurora kinase signaling in HCT116 cells [1].
  • Cell Lysis and Protein Extraction: Lyse cells using a suitable RIPA buffer containing protease and phosphatase inhibitors.
  • Gel Electrophoresis and Blotting: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
  • Antibody Detection: Probe the membrane with the following primary antibodies:
    • Anti-phospho-Histone H3 (Ser10) to monitor inhibition of Aurora B kinase activity.
    • Anti-phospho-Aurora A (Thr288) or total Aurora A to monitor its auto-phosphorylation status.
  • Visualization: Use appropriate secondary antibodies conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. A reduction in band intensity for phosphorylated proteins indicates successful target inhibition [1].
Cell Cycle Analysis (FACS)

This protocol evaluates the functional consequence of Aurora kinase inhibition on the cell cycle.

  • Cell Line and Culture: Grow HCT116 cells.
  • Compound Treatment: Treat cells with this compound. The cited study used a concentration of 500 nM for 48 hours [1].
  • Cell Harvesting and Fixation: Trypsinize cells, wash with PBS, and fix them in cold 70% ethanol.
  • Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI), which stains DNA, and RNase A to degrade RNA.
  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the data is plotted to show the distribution of cells in different cell cycle phases (G1, S, G2/M). Treatment with this compound is expected to cause a significant accumulation of cells with 4N DNA content (polyploidy), a classic phenotype of Aurora B inhibition [1] [3].

Experimental Workflow and Signaling Pathway

The following diagram illustrates the logical workflow from this compound treatment to the observed cellular outcomes in HCT116 cells, based on the protocols described above.

G Treatment This compound Treatment Assay1 Biomarker Inhibition (Western Blot, ~40 nM) Treatment->Assay1 Assay2 Cell Cycle Analysis (FACS, 500 nM, 48h) Treatment->Assay2 Assay3 Cell Viability Assay (Cell Titer Glo, 72h) Treatment->Assay3 Observation1 Inhibition of Aurora A auto-phosphorylation Assay1->Observation1 Observation2 Inhibition of Aurora B-mediated Histone H3 phosphorylation Assay1->Observation2 Observation3 Cell Cycle Arrest & Polyploidy (4N DNA) Assay2->Observation3 Observation4 Reduction in Cell Viability (IC₅₀ ≈ 3.7 µM) Assay3->Observation4 Outcome Antiproliferative Effect Observation1->Outcome Leads to Observation2->Observation3 Results in Observation3->Observation4 Leads to Observation4->Outcome

Important Considerations for Researchers

  • Potency vs. Efficacy: The data shows a disconnect between potent kinase inhibition (at nanomolar levels) and the higher concentration needed for an anti-proliferative effect (micromolar IC₅₀). This is a known challenge with Aurora kinase inhibitors and suggests that prolonged exposure or combination therapies may be necessary for robust efficacy [1] [3].
  • Metabolic Stability: The source study notes that compounds with this scaffold, including the closely related ones tested, showed modest metabolic stability in mouse hepatic microsomes. This is a critical factor to consider when planning in vivo experiments [1].
  • HCT116 Cell Line Characteristics: When using HCT116 cells, note that they carry a KRAS (G13D) mutation and have a near-diploid karyotype, making them a relevant model for a subset of colorectal cancers. Their doubling time is approximately 25-35 hours, and they are cultured in McCoys 5a medium with 10% FBS [2].

References

SAR156497 metabolic stability improvement

Author: Smolecule Technical Support Team. Date: February 2026

SAR156497 Quantitative Data Summary

The table below consolidates the available quantitative information on this compound from the search results.

Parameter Value Context / Notes
IC50 (Aurora A) 0.5 nM Biochemical assay [1]
IC50 (Aurora B) 1 nM Biochemical assay (with incenp) [1]
IC50 (Aurora C) 3 nM Biochemical assay (with incenp) [1]
Selectivity "Exquisitely selective" Described as one of the most selective, cell-permeable pan-Aurora inhibitors known [2] [3].
Therapeutic Window "Narrow" Noted in colon adenocarcinoma xenograft studies [2].
Metabolic Stability "Satisfactory" Specifically mentioned in a commercial data sheet, but without quantitative data (e.g., microsomal half-life) [1].

The Metabolic Stability Challenge

A significant challenge was identified in the search results. While one source describes this compound's metabolic stability as "satisfactory" [1], another study using a related compound series revealed a critical problem.

Researchers discovered that compounds from the same pyrimido-benzodiazipinone scaffold as this compound showed poor metabolic stability in mouse hepatic microsomes, with half-lives of only 2.9 and 7.5 minutes [2]. This indicates these compounds may be rapidly broken down by the liver, making them potentially unsuitable for in vivo studies and limiting their therapeutic utility [2].

General Strategies for Improving Metabolic Stability

Since specific guides for this compound were not found, the following general troubleshooting table can help address potential metabolic instability issues.

Problem Area Hypothesis Investigation & Action Steps

| Structural Alert Identification | The molecular structure contains functional groups prone to metabolic degradation (e.g., the acrylamide in a related compound was investigated) [2]. | 1. Perform metabolite identification studies. 2. Use software to predict metabolic soft spots. 3. Synthesize analogs that remove or modify the labile group, as was successfully done to create a stable analog in a related study [2]. | | In Vitro ADME Profiling | The compound is rapidly cleared in liver-based systems. | 1. Conduct microsomal/hepatocyte stability assays across species. 2. Check for time-dependent inhibition (TDI) of Cytochrome P450 (CYP) enzymes, as this compound was noted to have "limited CYP3A4 inhibition" [1]. | | Physicochemical Properties | Poor solubility or permeability leads to variable exposure. | 1. Measure kinetic solubility and LogD. 2. Improve solubility through salt formation or formulation (e.g., amorphous solid dispersions). |

Experimental Pathway for Metabolic Issues

The diagram below outlines a logical workflow for troubleshooting and resolving metabolic instability, based on standard medicinal chemistry practices.

Start Poor Metabolic Stability Step1 Identify Metabolites (LCMS/MS MetID) Start->Step1 Step2 Locate Metabolic Hotspots (Medicinal Chemistry Analysis) Step1->Step2 Step3 Design New Analogs (Remove/Block Labile Sites) Step2->Step3 Step4 Synthesize & Test New Compounds Step3->Step4 Step5 Evaluate In Vitro Stability (Microsomes/Hepatocytes) Step4->Step5 Step5->Step3 Not Improved End Stable Lead Compound Step5->End Improved

Key Experimental Protocol References

While detailed, step-by-step protocols were not found in the search results, the following key methodologies are referenced and can serve as a starting point for designing your experiments:

  • Biochemical Kinase Assays: Used to confirm IC50 values against Aurora A, B, and C and check for off-target activity (e.g., PLK4) [2].
  • Cellular Target Engagement: Western blot analysis to monitor inhibition of Aurora A autophosphorylation and Aurora B-mediated phosphorylation of Histone H3 (Ser10) in cell lines like HCT116 [2].
  • Phenotypic/Cytotoxicity Screening: Cell Titer-Glo viability assays conducted in panels of human cancer cell lines (e.g., HeLa, HCT116) to determine anti-proliferative IC50 values [2].
  • FACS Cell Cycle Analysis: Used to confirm the expected polyploidy phenotype resulting from Aurora B inhibition after 48 hours of compound treatment [2].
  • In Vitro Metabolic Stability: Assessed by measuring the compound's half-life in mouse or human hepatic microsomes (e.g., 1 mg/mL concentration) [2].

I hope this structured overview provides a solid foundation for your technical support materials. The lack of specific data on this compound's metabolic pathway highlights an area where primary literature or proprietary research would be particularly valuable.

References

Understanding CYP Inhibition and Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

What is the primary concern with CYP3A4 inhibition in drug development?

Inhibiting CYP3A4, a major drug-metabolizing enzyme, can cause unfavorable drug-drug interactions (DDIs), altering the metabolism of co-administered drugs and potentially leading to toxicity or reduced efficacy [1]. This is a common reason for drug withdrawal from the market [2].

Why would a research team focus on reducing CYP3A4 inhibition for a compound like SAR156497?

This compound is an exquisitely selective inhibitor of Aurora kinases, developed as a potential anticancer therapy [3]. While its kinase selectivity is well-documented, its potential to inhibit CYP enzymes was likely a key consideration during optimization. Reducing CYP inhibition helps:

  • Minimize DDIs: Avoid dangerous interactions with other medications a patient might be taking.
  • Improve Safety Profile: Enhance the compound's chances of clinical success and regulatory approval.
  • Ensure Predictable Pharmacokinetics: Prevent nonlinear kinetics and prolonged effects caused by mechanism-based inhibition [1].

Experimental Guides for Assessing CYP3A4 Inhibition

The following guides outline standard methodologies for evaluating a compound's potential to inhibit CYP3A4.

Guide 1: Investigating Reversible Inhibition (RI)

Reversible inhibition occurs when the inhibitor directly binds to the enzyme's active site, competing with the substrate. This effect is immediate and concentration-dependent.

Detailed Protocol:

  • System Preparation: Use human liver microsomes or cDNA-expressed CYP3A4 enzyme systems. Pre-incubate with a NADPH-regenerating system.
  • Incubation:
    • Prepare a dilution series of this compound (or your test compound).
    • Incubate with the enzyme system and a known CYP3A4 substrate (e.g., Midazolam, Testosterone).
    • Include positive control (e.g., Ketoconazole) and negative control (no inhibitor).
  • Activity Measurement: Quantify the formation of the substrate's specific metabolite using LC-MS/MS.
  • Data Analysis: Plot metabolite formation rate vs. inhibitor concentration to determine the IC₅₀ value (concentration causing 50% inhibition). A lower IC₅₀ indicates stronger inhibition [2].
Guide 2: Investigating Time-Dependent Inhibition (TDI)

TDI is more concerning as the inhibitor is metabolized into a reactive intermediate that irreversibly inactivates the enzyme. This effect is time- and concentration-dependent and can last even after the drug is cleared.

Detailed Protocol:

  • Primary Incubation:
    • Pre-incubate human liver microsomes with NADPH and various concentrations of this compound for different time periods (e.g., 0, 5, 15, 30 minutes). This allows metabolic activation.
  • Secondary Incubation:
    • Dilute the primary mixture to reduce reversible inhibition effects.
    • Add a high concentration of a CYP3A4 substrate and measure the remaining enzyme activity.
  • Data Analysis:
    • Determine the first-order inactivation rate constant ((k_{inact})) and the inhibitor concentration that causes half-maximal inactivation ((K_I)).
    • A compound with high (k_{inact}) and low (K_I) is a potent TDI [1] [4].

The workflow below visualizes the key decision points for characterizing CYP3A4 inhibition.

CYP3A4_Workflow Start Start: Test Compound RI_Assay Perform Reversible Inhibition (RI) Assay Start->RI_Assay TDI_Assay Perform Time-Dependent Inhibition (TDI) Assay Start->TDI_Assay Structural_Alerts Check for Structural Alerts Start->Structural_Alerts Computational Run In Silico QSAR Models Start->Computational IC50_Analysis Analyze IC₅₀ Value RI_Assay->IC50_Analysis Kinact_KI Determine kᵢₙₐcₜ and Kᵢ TDI_Assay->Kinact_KI Result_RI Classify Reversible Inhibition Potential IC50_Analysis->Result_RI Result_TDI Classify Time-Dependent Inhibition Potential Kinact_KI->Result_TDI Structural_Alerts->TDI_Assay High Risk Computational->TDI_Assay High Probability

Tools & Data for Risk Assessment

Key Computational and Structural Tools
Tool/Method Type Application with this compound Key Outputs
QSAR Models [2] [4] Computational Prediction Predict TDI/RI potential based on chemical structure. Probability score; identifies structural alerts for MBI.
Structural Alerts [2] Chemical Analysis Identify functional groups in this compound known to cause MBI (e.g., acetylene). List of high-risk moieties requiring experimental validation.
X-ray Crystallography [5] Structural Biology Visualize binding mode of this compound in CYP3A4 active site (if co-crystal is available). Atomic-level interaction details to guide rational redesign.

Troubleshooting Common Scenarios

Scenario 1: Our lead compound shows strong TDI in assays. How can we proceed?

  • Rationale: This indicates the compound is metabolized into a reactive species that inactivates CYP3A4.
  • Solution: Use structural alert identification and metabolite identification studies to pinpoint the problematic moiety. Mediate this through strategic structural modification, such as:
    • Blocking Metabolism: Introduce steric hindrance near the metabolically soft spot.
    • Electronic Effects: Alter electronics to prevent the formation of reactive intermediates.
    • Bioisosteric Replacement: Swap the alerting group with a metabolically stable isostere [2].

Scenario 2: In silico models give conflicting predictions about CYP3A4 inhibition risk.

  • Rationale: Different QSAR models are trained on different datasets and may use different algorithms.
  • Solution: Do not rely on a single model. Use a consensus approach from multiple models. Treat computational results as a prioritization tool, and always follow up with the experimental TDI and RI assays described above for definitive confirmation [4].

Scenario 3: The compound is a potent TDI but is critical for primary target activity (e.g., Aurora kinase inhibition).

  • Rationale: The structural features responsible for TDI might overlap with those needed for efficacy.
  • Solution: Focus on mitigation strategies for clinical development. This includes:
    • DDI Management: Conduct thorough clinical DDI studies.
    • Dosing Adjustments: Adjust the dose or dosing schedule when co-administered with CYP3A4 substrates [1].

Key Takeaways for Your Research

  • Differentiate RI and TDI: The clinical management and risks differ significantly. TDI is often more severe and prolonged [1].
  • Combine Computational and Experimental Methods: Use in silico tools for early triage and high-throughput screening, but always validate key compounds with robust biochemical assays [2] [4].
  • Structural Insights are Crucial: Understanding how your compound binds to CYP3A4, potentially through crystallography, provides the best foundation for rational design to reduce inhibition [5].

References

SAR156497 optimizing tricyclic molecule series

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Characterization of SAR156497

This compound is a tricyclic molecule identified as a potent and exquisitely selective inhibitor of all three Aurora kinases (A, B, and C) [1]. It was developed through the optimization of a novel series of tricyclic compounds [1].

The table below summarizes key quantitative data for this compound:

Parameter Description / Value
Primary Target Aurora kinases A, B, and C [1]
Reported IC₅₀ Values 0.6 nM to 75 nM (from cell-based assays) [1]
Reported EC₅₀ Value 106 nM (from one assay) [1]
Structure Determinant Co-crystal structure with human Aurora A kinase (PDB ID: 4UZD) reveals binding mode [1].

| Key Structural Moieties | - Ethyl ester group [1]

  • Tricyclic core [1]
  • Benzimidazol-2-yloxy phenyl group [1] |

FAQs and Troubleshooting for Researchers

Q1: What is the structural basis for the selectivity of this compound? The exquisite selectivity of this compound is inferred from its mode of binding to the Aurora kinase domain [1]. Co-crystallization studies (e.g., PDB 4UZD) are crucial to visualize atomic-level interactions. The structure shows that the compound binds to the active site of Aurora A, and specific interactions with unique residues in Aurora kinases, compared to other kinases, likely explain its high selectivity [1]. To investigate this in your work, perform docking studies using the published crystal structure and run selectivity panels against a broad range of kinases.

Q2: Why might cellular potency (IC₅₀) vary significantly in different assays? The provided data shows IC₅₀ values ranging from 0.6 nM to 75 nM [1]. This variability is normal and can be influenced by several experimental factors:

  • Cell Line Differences: Variations in drug permeability, efflux pumps, and expression levels of Aurora kinases and their regulatory proteins (like Tpx2) [2] across different cell lines.
  • Assay Endpoint: The readout of the assay (e.g., inhibition of autophosphorylation vs. phenotype measurement like polyploidy) can affect the result.
  • Assay Conditions: Factors such as cell density, incubation time with the inhibitor, and serum concentration can impact the observed IC₅₀.

Troubleshooting Guide: If you encounter high variability, ensure you are using a validated, cell-based assay like measuring phosphorylation of histone H3 (a substrate of Aurora B) as a robust pharmacodynamic marker. Consistently use the same well-characterized cell line and strictly control assay conditions.

Q3: How does the regulatory mechanism of Aurora A impact inhibitor efficacy? Aurora A is regulated by multifaceted allosteric mechanisms, including activation loop phosphorylation (T288) and binding to the activator protein Tpx2 [2]. These interactions cause structural changes that could influence how inhibitors access or bind to the kinase's active site. An understanding of these states is critical for interpreting data. An inhibitor's potency may differ depending on whether AurA is in a "Tpx2-bound" or "phosphorylated" state [2]. For consistent results, report and control the cellular context of the AurA pool you are studying.

Experimental Protocol: Key Methodology Cited

The primary data for this compound comes from a 2015 study where its co-crystal structure with Aurora A was determined [1]. Below is a generalized workflow for such an experiment, which can serve as a reference for your own structural studies.

start Start: Protein Expression & Purification a1 Crystallization (Mix protein with excess inhibitor) start->a1 Pure Aurora A Kinase Domain a2 Crystal Harvesting & Cryo-cooling a1->a2 Co-crystals Grown a3 X-ray Diffraction Data Collection a2->a3 Flash-freeze in LN2 a4 Structure Solution & Refinement a3->a4 Diffraction Data end End: Structure Analysis & PDB Deposition a4->end Atomic Model (PDB 4UZD)

Generalized Protocol Outline:

  • Protein Preparation: The kinase domain of human Aurora A (residues unspecified, but the deposited structure 4UZD includes 287 residues per chain) was expressed in E. coli BL21 and purified [1].
  • Crystallization: The purified Aurora A protein was co-crystallized with this compound. This typically involves mixing the protein with a molar excess of the inhibitor and using vapor diffusion methods to grow crystals.
  • Data Collection and Processing: A single crystal was exposed to X-rays, and diffraction data was collected to a resolution of 3.20 Å [1]. The data was processed and scaled using software like MOSFLM and SCALA [1].
  • Structure Determination: The structure was solved by molecular replacement using a known kinase structure as a search model (PHASER software). The model was then refined (BUSTER software) to final R-values of R-work = 0.215 and R-free = 0.262 [1].

References

SAR156497 & Aurora Kinase Inhibitors: Core Knowledge

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the primary characteristic of the Aurora kinase inhibitor SAR156497? this compound is a novel, exquisitely selective small-molecule inhibitor that targets all three Aurora kinase paralogs: A, B, and C [1]. It was developed from a series of tricyclic molecules and has demonstrated efficacy in both in vitro and in vivo models, making it a candidate for anticancer therapy [1].

Q2: What are the key selectivity and binding features of this compound? The high selectivity of this compound is attributed to its unique mode of binding to the Aurora kinase proteins. Structural insights suggest that its binding interactions within the ATP-binding pocket of the kinases contribute to its exquisite selectivity profile, which helps minimize off-target effects [1].

Q3: Which other Aurora kinase inhibitors are in development, and how do they compare? The development landscape includes various inhibitors with differing selectivity profiles. The table below summarizes key inhibitors mentioned in the scientific literature.

Inhibitor Name Primary Target(s) Reported Development Challenges
This compound Aurora A, B, and C [1] Information on specific clinical challenges is not publicly available.
Alisertib (MLN8237) Aurora A [2] [3] Limited efficacy in some cancers (e.g., Triple Negative Breast Cancer) due to PGCC enrichment leading to insensitivity [4]. Common toxicities include mucositis, neutropenia, and somnolence [2].
Barasertib (AZD1152) Aurora B [3] Induces polyploidy; can lead to long-term proliferative potential loss in hyper-polyploid RB+p53 defective cells [5]. Frequent adverse events include febrile neutropenia and stomatitis [3].
Danusertib Aurora A, B, and C [2] Neutropenia, hypertension, diarrhea, and fatigue are reported dose-limiting toxicities [2].

Common Experimental Challenges & Troubleshooting

A central challenge in this field is the variable cellular response to inhibition, particularly the formation of polyploid giant cancer cells (PGCCs).

Q4: Aurora B inhibition in our experiments is causing massive polyploidy. Is this expected, and what is the long-term outcome? Yes, this is a well-documented and primary effect of Aurora B inhibition [5]. The long-term outcome, however, critically depends on the cellular genetic background:

  • In RB and p53 functional cells: AURKB inhibition typically induces polyploidy, which subsequently triggers cell cycle exit and senescence [5].
  • In RB and p53 defective cells: These cells fail to arrest and can become hyper-polyploid (>8n DNA content). While these hyper-polyploid cells may remain viable for some time, they have lost long-term proliferative potential and fail to form tumors in vivo. Mathematical models support that the probability of such cells producing viable daughters approaches zero [5].

Troubleshooting Guide:

  • Assessment: Use flow cytometry (DNA content analysis with Propidium Iodide staining) to quantify ploidy levels over time [4] [5].
  • Interpretation: If your goal is permanent growth arrest, hyper-polyploidy in RB+p53 defective models may be a therapeutically favorable outcome. If you are observing regrowth, consider that tetraploid (4n) cells, but not hyper-polyploid ones, may retain proliferative capacity [5].

Q5: Our cancer cell lines are developing insensitivity to Alisertib (Aurora A inhibitor). What is a potential mechanism and a combinatorial strategy? Research in Triple Negative Breast Cancer (TNBC) models shows that prolonged Alisertib treatment can enrich for Polyploid Giant Cancer Cells (PGCCs), which demonstrate reduced drug sensitivity and maintain replicative potential [4].

Proposed Experimental Protocol: Combination with Mifepristone

  • Hypothesis: The glucocorticoid receptor (GR) antagonist Mifepristone can target PGCCs and reverse alisertib insensitivity [4].
  • In Vitro Model: Use relevant cell lines (e.g., MDA-MB-231, MDA-MB-468 for TNBC) [4].
  • Treatment Schedule:
    • Induction of PGCCs: Treat cells with a sublethal dose of Alisertib (e.g., 100 nM) for 48 hours [4].
    • Combination Therapy: Follow Alisertib treatment with a sublethal dose of Mifepristone (e.g., 40 µM) for another 48 hours [4].
    • Controls: Include vehicle controls (DMSO for Alisertib, ethanol for Mifepristone) and single-agent treatment groups.
  • Outcome Assessment:
    • Viability: Perform MTT or BrdU incorporation assays on single cells to assess proliferation [4].
    • Morphology: Observe and quantify PGCCs using phase-contrast microscopy [4].
    • Stemness/EMT: Analyze expression of markers like CD44, CD133, and Vimentin via immunofluorescence [4].

Aurora Kinase Signaling & Inhibitor Mechanism

The following diagram illustrates the core mitotic functions of Aurora kinases and the primary consequences of their inhibition, which underlie many experimental observations.

aurora_pathway cluster_mitosis Mitotic Process cluster_A_consequences AURKA Inhibition Leads to: cluster_B_consequences AURKB Inhibition Leads to: AURKA AURKA CentrosomeMaturation CentrosomeMaturation AURKA->CentrosomeMaturation Regulates SpindleAssembly SpindleAssembly AURKA->SpindleAssembly Regulates MitoticArrest MitoticArrest AURKA->MitoticArrest SpindleDefects SpindleDefects AURKA->SpindleDefects Apoptosis Apoptosis AURKA->Apoptosis AURKB AURKB ChromosomeAlignment ChromosomeAlignment AURKB->ChromosomeAlignment Regulates Cytokinesis Cytokinesis AURKB->Cytokinesis Regulates ChromosomeMisalignment ChromosomeMisalignment AURKB->ChromosomeMisalignment Polyploidy Polyploidy AURKB->Polyploidy CellDeath CellDeath AURKB->CellDeath Inhibitor Inhibitor Inhibitor->AURKA Inhibits Inhibitor->AURKB Inhibits

Research Outlook & Future Directions

Q6: What are the emerging strategies to improve Aurora kinase-targeted therapies? Future directions focus on overcoming the limitations of first-generation inhibitors [6]:

  • Next-Generation Inhibitors: Developing more selective inhibitors to minimize off-target effects and improve the therapeutic window.
  • Combination Therapies: Rational pairing with other targeted therapies, chemotherapy, or immunotherapy to overcome resistance and improve efficacy. The combination with Mifepristone is one example [4].
  • Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to benefit from Aurora kinase inhibition, enabling a precision medicine approach [6].
  • Novel Modalities: Exploring alternative therapeutic approaches, such as PROTAC degraders, which degrade the target protein rather than just inhibit its kinase activity [6].

I hope this structured guide serves as a valuable resource for your technical support center. The field is advancing rapidly, particularly in understanding polyploidy and combinatorial approaches.

References

SAR156497: Compound Profile & Known Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key characteristics of SAR156497 identified in the literature.

Property Description
Chemical Identity Tricyclic molecule; (4S)-4-(2-fluorophenyl)-2,4,6,7,8,9-hexahydropyrazolo[3,4-b][1,7]naphthyridin-5-one [1]
Primary Target & Action Potent and exquisitely selective inhibitor of Aurora kinases A, B, and C (pan-Aurora inhibitor) [2] [1] [3]
Documented Challenges Metabolic instability (short half-life in mouse hepatic microsomes) [2]; CYP 3A4 inhibition [3]
Reported Solubility Not explicitly stated in the available sources.

Experimental Troubleshooting & Improvement Strategies

Since direct solubility data is not available, here are some general strategies you can apply in your experiments, based on common practices in drug development.

FAQ 1: What can I do if this compound has poor solubility in my assay buffer?
  • Strategy 1: Use a co-solvent system. A common approach is to first create a concentrated stock solution in a high-solubility solvent like DMSO. This stock can then be diluted into your aqueous assay buffer. The final DMSO concentration should be kept as low as possible (typically ≤0.1-1%) to avoid cellular toxicity or interference with the assay.
  • Strategy 2: Employ solubilizing agents. If dilution from a DMSO stock leads to precipitation, you can introduce surfactants or other solubilizing agents (e.g., Cremophor EL, Tween-80, cyclodextrins) into your aqueous buffer. It is critical to run appropriate controls to ensure these agents do not interact with your biological system.
  • Strategy 3: Utilize a stable formulation for in vivo studies. For animal studies, solubility in physiologically relevant vehicles is crucial. You may need to develop a specialized formulation, which could involve using specific aqueous vehicles, surfactants, or creating a nanosuspension of the compound [4].
FAQ 2: How can I experimentally monitor and confirm the solubility limit?
  • Visual Inspection: After preparing your working solution, inspect it for any cloudiness or precipitate. This is a simple first check.
  • Light Scattering: Use techniques like Dynamic Light Scattering (DLS) or Nephelometry to detect and quantify the formation of small particles that may not be visible to the naked eye.
  • Analytical Quantification: Filter or centrifuge your solution to remove any precipitate. Then, use a sensitive analytical method like LC-MS/MS or HPLC-UV to accurately quantify the concentration of the compound that remains in the dissolved state [2].
FAQ 3: Are there molecular features of this compound that could influence its solubility?

Yes. The co-crystal structure of this compound bound to Aurora A (PDB ID: 4UZH) shows that the molecule has a largely planar, fused tricyclic core [1] [3]. While this structure is optimal for fitting into the ATP-binding pocket of the kinase, planar, aromatic systems often have a tendency for strong intermolecular stacking, which can lower aqueous solubility. This insight suggests that solubility could be a inherent challenge for this chemotype.

Experimental Workflow for Solubility Assessment

The following diagram outlines a logical workflow you can follow to diagnose and address solubility issues in your experiments.

Start Prepare this compound stock A Dissolve in DMSO (High concentration stock) Start->A B Dilute into aqueous buffer A->B C Visual Inspection & DLS B->C D Solution clear and stable? C->D E Proceed with experiment D->E Yes F Solution cloudy/precipitate D->F No G Adjust Strategy F->G H Try alternative co-solvents (e.g., ethanol) G->H I Introduce solubilizing agents (e.g., cyclodextrins) G->I J Prepare fresh nanosuspension G->J K Verify solubility with HPLC-UV/LC-MS H->K I->K J->K K->B Re-test dilution

Important Notes for Researchers

  • Start with a DMSO Stock: Given the compound's properties, this is the most pragmatic starting point for in vitro cellular assays.
  • Document Everything: Precisely record the final concentration of all solvents and excipients in your experiments. This is vital for reproducibility and troubleshooting.
  • Consider the Trade-offs: The strategies to improve solubility (e.g., solvents, surfactants) can sometimes affect biological activity. Always confirm that your key experimental findings are not artifacts of the formulation.

References

SAR156497 maintaining potency while improving stability

Author: Smolecule Technical Support Team. Date: February 2026

SAR156497 Properties & Stability Issues

Property Description
Chemical Name This compound
CAS Number 1256137-14-0 [1] [2]
Molecular Formula C₂₇H₂₄N₄O₄ [1] [2]
Molecular Weight 468.5 g/mol [1] [2]
Primary Target Pan-Aurora Kinase Inhibitor (Aurora A, B, and C) [3] [4] [1]
Potency (IC₅₀) Aurora A: 0.5 nM; Aurora B: 1 nM; Aurora C: 3 nM [1]
Key Advantage Exquisitely selective for Aurora kinases with minimal off-target activity [3] [4]
Reported Stability Issue Poor metabolic stability in mouse hepatic microsomes (Half-life: 7.5 minutes for a related compound) [4]

Troubleshooting Common Issues

Here are answers to frequently asked questions regarding the use of this compound in research.

Q1: How can I improve the poor metabolic stability of this compound or similar compounds? The search results indicate that metabolic instability is a known challenge. One study on a related, highly selective pan-Aurora inhibitor from the same chemical class reported a very short half-life in mouse hepatic microsomes [4]. To address this:

  • Pro-drug Approach: Consider developing a pro-drug to improve pharmacokinetic properties.
  • Structural Modification: Explore synthetic efforts to modify the scaffold, focusing on blocking sites of rapid metabolism identified in metabolic stability assays.
  • Formulation Optimization: For in vivo studies, work with formulation scientists to explore different delivery vehicles that could enhance stability.

Q2: The cellular efficacy of my Aurora inhibitor is low. How was this compound's cellular activity confirmed? To verify on-target cellular activity, you can use well-established biomarker assays [4]:

  • Aurora A Inhibition: Measure reduction in auto-phosphorylation at Thr288 via western blot.
  • Aurora B Inhibition: Measure reduction in phosphorylation of histone H3 at serine 10 (pHH3) via western blot or immunofluorescence.
  • Phenotypic Confirmation: Perform cell cycle analysis using flow cytometry. Effective Aurora B inhibition leads to failure of cytokinesis and accumulation of cells with 4N DNA content (polyploidy) [4].

Q3: How do I confirm that my compound is selective for Aurora kinases and not affecting other targets? this compound is noted for its high selectivity [3] [4]. To confirm selectivity for your compounds:

  • Broad Kinase Profiling: Use a service like KINOMEscan or similar platforms to test against a panel of hundreds of wild-type and mutant kinases (e.g., 468 kinases) [4].
  • Cellular Target Engagement: Techniques like cellular thermal shift assays (CETSA) can confirm binding to Aurora kinases in a complex cellular lysate.
  • Counter-Screening: Test against common off-targets mentioned in the literature, such as PLK4 [4].

Experimental Protocols for Key Assays

Below are detailed methodologies for critical experiments cited in the search results to help you characterize your Aurora kinase inhibitors.

Protocol 1: Biomarker Inhibition Assay in HCT116 Cells [4] This protocol measures the cellular potency of an Aurora inhibitor by monitoring the dephosphorylation of specific substrates.

  • Cell Culture: Maintain HCT116 cells in standard conditions.
  • Compound Treatment: Treat cells with a range of compound concentrations (e.g., from 1 nM to 1 µM) for a suitable duration (e.g., 24 hours).
  • Cell Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Western Blotting:
    • Separate proteins by SDS-PAGE.
    • Transfer to a PVDF membrane.
    • Probe with primary antibodies against:
      • Phospho-Aurora A (Thr288)
      • Total Aurora A (loading control)
      • Phospho-Histone H3 (Ser10)
      • Total Histone H3 (loading control)
  • Analysis: Quantify band intensity to determine the IC₅₀ for biomarker inhibition.

Protocol 2: Cell Cycle Analysis by Flow Cytometry [4] This protocol assesses the phenotypic consequence of Aurora B inhibition, which is polyploidy.

  • Treatment: Treat HCT116 cells with your compound (e.g., 500 nM) for 48 hours. Include a DMSO vehicle control.
  • Harvesting: Trypsinize and collect cells by centrifugation.
  • Fixation and Staining: Resuspend cell pellets in cold ethanol (70%) to fix overnight at -20°C. Centrifuge, wash with PBS, and stain with a solution containing propidium iodide (PI) and RNase A.
  • Flow Cytometry: Analyze DNA content using a flow cytometer.
  • Data Interpretation: Expect a significant increase in the population of cells with 4N DNA content (and higher) in the treated sample compared to the control, indicating polyploidy due to cytokinesis failure.

Protocol 3: Metabolic Stability Assay in Hepatic Microsomes [4] This protocol is crucial for identifying stability issues early in development.

  • Incubation Setup: Incubate the compound (e.g., 1 µM) with mouse liver microsomes (e.g., 1 mg/mL protein) in the presence of NADPH-regenerating system in phosphate buffer (pH 7.4).
  • Time Points: Remove aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
  • Analysis: Centrifuge to remove precipitated protein and analyze the supernatant using LC-MS/MS to determine the remaining parent compound.
  • Calculation: Plot the percentage of parent compound remaining versus time and calculate the in vitro half-life.

Experimental Workflow & Stability Challenge

The following diagram illustrates the key experimental workflows for characterizing an Aurora kinase inhibitor like this compound and the central challenge of metabolic stability.

cluster_in_vitro In Vitro Profiling cluster_cellular Cellular Assays cluster_optimization Lead Optimization Strategies Start Start: Characterize Aurora Kinase Inhibitor InVitro1 Biochemical Kinase Assay (Potency IC₅₀) Start->InVitro1 InVitro2 Broad Kinase Profiling (Selectivity) InVitro1->InVitro2 InVitro3 Microsomal Stability Assay (Metabolic Half-life) InVitro2->InVitro3 Issue Key Stability Issue Identified: Poor Metabolic Stability InVitro3->Issue Short Half-life Identified Cellular1 Western Blot: pAurora A / pHistone H3 (Target Engagement) Cellular2 Flow Cytometry: DNA Content (Phenotype: Polyploidy) Cellular1->Cellular2 Cellular3 Cell Viability Assay (Cytotoxicity IC₅₀) Cellular2->Cellular3 Issue->Cellular1 Proceed with Characterization Opt1 Pro-drug Development Issue->Opt1 Addressing the Challenge Opt2 Structural Modification Opt1->Opt2 Opt3 Formulation Optimization Opt2->Opt3

References

SAR156497 compound modifications for optimization

Author: Smolecule Technical Support Team. Date: February 2026

SAR156497: A Selective Aurora Kinase Inhibitor

This compound is identified as a novel, exquisitely selective inhibitor that targets Aurora A, B, and C kinases. It was discovered from a series of tricyclic molecules and has demonstrated efficacy in both in vitro and in vivo models [1].

The table below summarizes its key characteristics:

Feature Description
Chemical Series Novel tricyclic molecules [1]
Primary Target Pan-Aurora kinase inhibitor (AURKA, AURKB, AURKC) [1]
Key Characteristic Exquisitely selective for Aurora kinases [1]
Reported Efficacy In vitro and in vivo efficacy [1]
Development Status Preclinical (as of the 2015 publication) [1]

General Strategies for Kinase Inhibitor Optimization

While specific data on this compound modifications is not available, the following general approaches are widely used in oncology drug development to optimize compounds like kinase inhibitors.

  • Structural Binding Insights: The selectivity of this compound is partly explained by its unique mode of binding to the target Aurora kinases [1]. Further optimization would involve using techniques like X-ray crystallography to obtain detailed structural data of the inhibitor bound to its kinase target, guiding rational design to improve affinity and selectivity.

  • Computational Screening and Multi-Target Profiling: Computational methods can identify new scaffolds and optimize existing ones. The workflow below illustrates a structure-based approach for identifying and validating kinase inhibitors.

G Start Start: Compound Library (~15.4 million molecules) Filter1 Apply Drug-like Filters (Lipinski's Rule, ADMET, PAINS) Start->Filter1 VS Structure-Based Virtual Screening Filter1->VS MD Molecular Dynamics Simulations VS->MD Test In Vitro Validation (Cytotoxicity Assays) MD->Test Lead Identified Lead Compound Test->Lead

This process involves screening large compound libraries against kinase structures, followed by molecular dynamics simulations to assess complex stability, and finally in vitro validation in cancerous cell lines [2] [3]. Given the robustness of cancer signaling networks, developing multi-target agents is a key strategy to improve efficacy and overcome resistance [2].

  • Exploring New Modalities: Beyond traditional small molecules, consider novel therapeutic modalities. For Aurora kinases, PROTACs (Proteolysis-Targeting Chimeras) have been developed, such as SK2188, which selectively degrades Aurora A kinase (AURKA) rather than just inhibiting its activity [4].

Frequently Asked Questions

Why can't I find detailed modification protocols for this compound? Specific structural data and detailed synthetic pathways for lead compounds are often considered proprietary intellectual property by pharmaceutical companies and are typically not disclosed in published articles. The primary literature, such as the 2015 paper, usually reports high-level findings (e.g., "a novel series of tricyclic molecules" and "exquisitely selective" properties) without providing the full chemical blueprint [1].

What are the key pathways for validating an Aurora kinase inhibitor? Aurora kinase A (AURKA) is involved in critical oncogenic pathways. The diagram below outlines its role and the effects of its inhibition.

G AURKA AURKA Overexpression in Cancer Process1 Promotes Cell Proliferation & Tumorigenesis AURKA->Process1 Process2 Regulates EMT and Metastasis AURKA->Process2 Process3 Inhibits Apoptosis AURKA->Process3 Process4 Enhances Cancer Stem Cell Self-Renewal AURKA->Process4 Inhibition AURKA Inhibition Outcome Suppresses Cancer Cell Proliferation, Migration, Invasion Inhibition->Outcome

Validating a modified this compound compound should demonstrate its effectiveness in disrupting these processes [5] [6].

References

SAR156497 vs other Aurora kinase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Profile of SAR156497

This compound is recognized in the literature as an exquisitely selective pan-Aurora kinase inhibitor, meaning it potently inhibits Aurora A, B, and C kinases with minimal off-target effects [1] [2] [3].

The table below summarizes its key biochemical and cellular activity data:

Parameter Description / Value
Inhibitor Type Pan-Aurora (A, B, and C) [2]
Reported IC₅₀ (Biochemical) Aurora A: 0.6 nM; Aurora B: 1 nM; Aurora C: 3 nM [3]
Cellular Activity (HCT116 cells) IC₅₀ (cell viability): 3.7 µM [1]
Key Characteristic Exceptional kinome-wide selectivity, making it a valuable tool compound [1]

Direct Experimental Comparison

A 2017 study provides a direct, experimental comparison between this compound and two newer pyrimido-benzodiazipinone-based inhibitors, referred to as Compound 1 and Compound 2 [1]. The following table collates the quantitative data from this study, which used identical experimental protocols to ensure a fair comparison.

Parameter This compound Compound 1 Compound 2
Cellular Target Engagement (IC₅₀ in HCT116 cells)
- Aurora A autophosphorylation > 40 nM [1] < 40 nM [1] < 40 nM [1]
- Histone H3 phosphorylation (Aurora B marker) > 40 nM [1] < 40 nM [1] < 40 nM [1]
Cytotoxicity (IC₅₀ - Cell Viability)
- HCT116 (Colorectal cancer) 3.7 µM [1] 0.84 µM [1] ~0.1 µM (plateaued at 50% viability) [1]
- HeLa (Cervical cancer) 6.0 nM [1] < 1.0 nM [1] < 1.0 nM [1]
Selectivity Exquisitely selective [3] Highly selective; minimal off-targets besides PLK4 (IC₅₀ = 43 nM) [1] Highly selective; minimal off-targets besides PLK4 (IC₅₀ = 82 nM) [1]
Key Findings Used as a selective control in the study. Showed expected phenotype of polyploidy (4N DNA accumulation) [1]. Improved cellular potency over this compound in most cell lines tested. Showed polyploidy phenotype [1]. Similar cellular potency to Compound 1. Induced cell cycle arrest in some lines. Showed polyploidy phenotype [1].

Experimental Methodology

The comparative data in the table above was generated using the following standard experimental protocols [1]:

  • Biochemical Kinase Assays: To determine direct inhibition of Aurora A, B, and C kinase activity.
  • Cellular Target Engagement (Western Blot):
    • Aurora A Inhibition: Measured by reduction in Aurora A autophosphorylation at T288 in HCT116 cells.
    • Aurora B Inhibition: Measured by reduction in phosphorylation of histone H3 at serine 10 (pHH3) in HCT116 cells.
  • Cytotoxicity/Cell Viability (Cell Titer-Glo Assay): Quantified ATP levels to determine the number of metabolically active cells after 72-hour compound treatment in a panel of cancer cell lines.
  • Cell Cycle Analysis (FACS): Used propidium iodide staining to measure DNA content in HCT116 cells after 48-hour treatment to observe the accumulation of polyploid cells (4N DNA content), a classic cellular phenotype of Aurora B inhibition.
  • Selectivity Profiling (KINOMEscan): Screened against a panel of 468 human wild-type and mutant kinases at 1 µM compound concentration to determine kinome-wide selectivity.

The Role of Aurora Kinases and Inhibitor Mechanism

Aurora kinases (A, B, and C) are serine/threonine kinases that are essential for proper cell division, regulating processes like centrosome maturation, spindle assembly, and chromosome segregation [4] [5]. Their overexpression is frequently linked to various cancers [6] [5]. Most Aurora kinase inhibitors, including this compound and the compounds discussed, work by competitively binding to the ATP-binding site of the kinases, blocking their activity [1] [7].

The following diagram illustrates the cellular process of mitosis and where Aurora kinases act, which is disrupted by inhibitor compounds.

G cluster_1 Aurora A Function cluster_2 Aurora B Function G2 G2/Prophase Prometa Prometaphase/ Metaphase G2->Prometa A3 Mitotic Entry Ana Anaphase Prometa->Ana A1 Centrosome Maturation A2 Bipolar Spindle Assembly B1 Chromosome Condensation B2 Spindle Assembly Checkpoint (SAC) Telo Telophase/ Cytokinesis Ana->Telo B3 Cytokinesis Phenotype Cellular Phenotype: Failed Cytokinesis & Polyploidy B3->Phenotype Leads to Inhibitor Aurora Kinase Inhibitor Inhibitor->A1 Blocks Inhibitor->A2 Blocks Inhibitor->B2 Blocks Inhibitor->B3 Blocks

Key Comparative Insights

  • This compound's Niche: It remains a benchmark for high selectivity, which is crucial for academic research to dissect specific Aurora kinase functions without confounding off-target effects [1].
  • Potency vs. Selectivity: Newer inhibitors like Compound 1 and 2 demonstrate that it is possible to achieve improved cellular potency while maintaining excellent selectivity, though they may introduce minimal off-target activity (e.g., against PLK4) [1].
  • Structural Basis for Selectivity: Co-crystal structures (e.g., of Compound 2 with Aurora A) reveal that specific molecular interactions and the ability to induce a unique DFG-in conformation in the activation segment contribute to the high selectivity observed in this inhibitor class [1].

References

SAR156497 selectivity profile across kinome

Author: Smolecule Technical Support Team. Date: February 2026

SAR156497 Selectivity and Efficacy Profile

This compound is documented as an "exquisitely selective" pan-Aurora kinase inhibitor, meaning it potently inhibits Aurora A, B, and C isoforms with minimal off-target activity [1] [2]. The tables below summarize its key performance data.

Table 1: Biochemical and Cellular Potency of this compound

Assay Type Target / Effect Result Context / Comparison
Biochemical IC₅₀ Aurora A 0.6 nM [1] -
Biochemical IC₅₀ Aurora B 1 nM [1] -
Biochemical IC₅₀ Aurora C 3 nM [1] -
Cellular IC₅₀ (Viability) HeLa cells 6.0 ± 1.5 nM [2] Control in a comparative study
Cellular IC₅₀ (Viability) HCT116 cells 3700 ± 2000 nM [2] Control in a comparative study; less potent than newer compounds
Cellular Biomarker Histone H3 phosphorylation Inhibition at <40 nM [2] Indicates cellular Aurora B inhibition
Cellular Biomarker Aurora A autophosphorylation Inhibition at <40 nM [2] Indicates cellular Aurora A inhibition

Table 2: Selectivity and In Vivo Efficacy

Category Detail Findings
Kinome Selectivity Profiling against 468 kinases "Exquisitely selective" with minimal off-target activity [1] [2].
Notable Off-target PLK4 Moderate inhibition (IC₅₀ of 43 nM for a related compound) [2].
In Vivo Efficacy HCT116 Xenograft Models Significant efficacy; reduced tumor growth and target phosphorylation [1].
Therapeutic Window - Narrow in colon adenocarcinoma models [2].

Key Experimental Methodologies

The data in the tables above were generated using standard and validated experimental protocols in drug discovery.

  • Biochemical Kinase Assays: These experiments measure a compound's ability to directly inhibit the kinase enzyme in a cell-free system. The reported IC₅₀ values (the concentration that inhibits 50% of enzyme activity) for Aurora A, B, and C were determined using such assays [1].
  • Cellular Target Engagement: To confirm the compound enters cells and engages its target, researchers use western blotting to monitor the inhibition of phosphorylation events directly caused by Aurora kinases, such as Aurora A auto-phosphorylation and Aurora B-mediated phosphorylation of histone H3 at serine 10 [2].
  • Cell Viability/Proliferation Assays: Assays like Cell Titer Glo measure the ATP content in cells, which serves as a proxy for cell viability or number after compound treatment. The IC₅₀ values in Table 1 for various cell lines (HeLa, HCT116) were derived from this method [2].
  • In Vivo Efficacy Studies: These studies evaluate the anti-tumor effect of the compound in animal models, typically mice implanted with human cancer cells (xenografts). For this compound, a study using HCT116 colon adenocarcinoma xenografts demonstrated a significant decrease in tumor growth and a reduction in phosphorylated histone H3 levels in tumor tissues, a biomarker for Aurora B inhibition [1].

Structural Basis for Selectivity

The high selectivity of this compound is attributed to its unique binding mode with the Aurora kinases [1]. The diagram below illustrates the key structural interactions.

G Inhibitor This compound Hinge Hinge Region (Residue A213) Inhibitor->Hinge Dual H-bond Gln185 Gln185 Inhibitor->Gln185 Key interaction DFG DFG Motif (Inactive 'IN' conformation) Inhibitor->DFG Stabilizes binding Pocket Hydrophobic Pocket Inhibitor->Pocket Tricyclic core fits

The diagram shows that this compound's selectivity arises from a combination of factors [1] [2]:

  • Hinge Binding: It forms two critical hydrogen bonds with the backbone of residue A213 in the kinase's hinge region.
  • Interaction with Gln185: The compound interacts with a glutamine residue (Gln185) that is unique to Aurora kinases, which is a major contributor to its selectivity over other kinases.
  • DFG Conformation: It stabilizes the kinase in an inactive DFG "in" conformation. The activation segment adopts a unique shape that accommodates the tricyclic core of the inhibitor.
  • Hydrophobic Pocket: The methyl group on its benzodiazepinone ring inserts into a deep hydrophobic pocket, a steric requirement that the binding sites of many other kinases cannot satisfy.

Comparative Analysis with Other Inhibitors

The following diagram and table place this compound's performance in context with other reported inhibitors.

Table 3: Comparison with Other Reported Aurora Inhibitors

Inhibitor Selectivity Profile Key Characteristics & Contextual Notes
This compound Exquisitely selective pan-Aurora [1] [2] Tool compound; narrow therapeutic window in vivo [2].
Compound 1/2 (from [2]) Highly selective pan-Aurora [2] Newer analogs; superior cellular potency vs. This compound in some lines; poor metabolic stability [2].
Clinical Candidates (e.g., Alisertib) Often multi-targeted or isoform-specific [1] [2] Polypharmacology may contribute to efficacy but complicates understanding Aurora-specific effects [2].

G Start Phenotypic Screen (Jurkat T-ALL cells) Hit Compound 1 Identified (IC₅₀ 370 nM) Start->Hit Profile KinomeScan Profiling (468 kinases) Hit->Profile Confirm Confirmed Pan-Aurora Inhibitor Profile->Confirm Compare Benchmark vs. This compound Confirm->Compare

The diagram above outlines the discovery workflow for a newer class of selective inhibitors, which were subsequently benchmarked against this compound [2]. This study revealed that while This compound remains a gold standard for selectivity, newer compounds can show improved cellular potency in certain assays [2].

Key Insights for Researchers

  • This compound is a benchmark for selectivity: Its value lies in its clean kinome profile, making it an excellent tool compound for studying Aurora-specific biology without the confounding effects of major off-target inhibition [2].
  • Selectivity versus therapeutic window are different: The case of this compound demonstrates that exquisite selectivity does not automatically translate to a wide therapeutic window, as it showed efficacy but narrow therapeutic window in xenograft models [2].
  • Structural insights guide design: The detailed understanding of how this compound binds to Aurora kinases provides a blueprint for designing new inhibitors that maintain high selectivity [1] [2].

References

SAR156497 efficacy in colon adenocarcinoma models

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on SAR156497

The primary data comes from a 2017 study that included this compound as a reference control compound. The experiments were conducted in the HCT116 colon carcinoma cell line [1].

The table below summarizes the key quantitative findings from this study:

Assay Type Experimental Measure This compound Result Context & Comparison
Biochemical Assay Pan-Aurora Kinase Inhibition (IC50) Not explicitly stated for this compound in text Described as a highly selective pan-Aurora inhibitor used as a control [1].
Cellular Activity Inhibition of Aurora B (pHH3 S10) in HCT116 cells ~40-50 nM (estimated from graph) Inhibited histone H3 phosphorylation, a biomarker of Aurora B activity [1].
Cell Viability (Cytotoxicity) IC50 in HCT116 cells 3700 ± 2000 nM Measured via Cell Titer Glo assay after 72-hour treatment [1].
Cell Cycle Analysis Phenotypic Outcome in HCT116 cells Induced polyploidy (>4N DNA content) Treated with 500 nM for 48 hours; consistent with cellular Aurora B inhibition and failed cytokinesis [1].

Detailed Experimental Protocols

The study provided details on the key methodologies used to generate the above data [1]:

  • Cell Viability Assay: Cell viability was assessed using the Cell Titer-Glo Luminescent Cell Viability Assay. Cells were treated in a 96-well plate format, and luminescence was measured after 72 hours of compound exposure. Results are presented as IC50 values (mean ± standard error) from triplicate measurements.
  • Cell Cycle Analysis by Flow Cytometry: HCT116 cells were treated with a 500 nM concentration of the compounds for 48 hours. Following treatment, cells were fixed, stained with propidium iodide, and analyzed using fluorescence-activated cell sorting (FACS) to determine DNA content and assess cell cycle distribution.
  • Biomarker Inhibition by Western Blot: To measure cellular target engagement, HCT116 cells were treated with the compounds. Cellular proteins were then extracted, separated by gel electrophoresis, and transferred to membranes. The membranes were probed with specific antibodies to detect:
    • Phospho-Histone H3 (Ser10) as a direct biomarker of Aurora B kinase activity.
    • Total protein levels were used as loading controls.

Mechanism of Action & Biological Context

This compound is a highly selective pan-Aurora kinase inhibitor, meaning it inhibits Aurora A, B, and C kinases with high specificity and minimal off-target activity [1]. The following diagram illustrates the mechanism by which its inhibition leads to the observed cellular effects in models like HCT116.

G This compound This compound Aurora_ABC Aurora A/B/C Kinases This compound->Aurora_ABC Inhibits Mitosis Proper Mitotic Progression Aurora_ABC->Mitosis Regulates Cytokinesis Successful Cytokinesis Aurora_ABC->Cytokinesis Regulates Polyploidy Polyploidy (4N DNA Content) Mitosis->Polyploidy Disruption Leads To Cytokinesis->Polyploidy Disruption Leads To Cell_Death Reduced Cell Viability Polyploidy->Cell_Death

Research Context and Data Limitations

It is important to interpret the data with the following context:

  • Limited Dataset: The information presented is primarily from a single study where this compound was used as a control compound, not the main subject of investigation. This limits the depth of available data.
  • Lack of Direct Comparisons: The search did not yield studies that directly compare this compound's efficacy head-to-head with other Aurora kinase inhibitors (like alisertib) specifically in colon adenocarcinoma in vivo models.
  • Clinical Development Status: The available literature suggests that the clinical development of Aurora kinase inhibitors for solid tumors like colon cancer has been challenging, often due to on-target bone marrow toxicity [1].

References

SAR156497 comparison alisertib danusertib

Author: Smolecule Technical Support Team. Date: February 2026

Aurora Kinase Inhibitors at a Glance

Inhibitor Name Primary Target(s) Key Biochemical Potency (IC₅₀) Development Status (as of search results) Notable Characteristics

| Alisertib (MLN8237) | Selective Aurora A inhibitor | Aurora A: 1.2 nM [1] >200-fold selectivity over Aurora B [1] | Phase 3 completed; multiple Phase 2 trials in various solid tumors and hematologic cancers [2] [3] | - Associated with significant hematologic and gastrointestinal toxicities [4].

  • Shows activity in breast cancer and small-cell lung cancer [3]. | | Danusertib (PHA-739358) | Pan-Aurora kinase and ABL kinase inhibitor | Aurora A: 13 nM Aurora B: 79 nM Aurora C: 61 nM [1] | Phase 2 [1] [5] [6] | - Broad-spectrum activity; also inhibits Bcr-Abl, including the T315I mutant [6].
  • Shows efficacy in preclinical models of neuroendocrine tumors and gastric cancer [5] [6]. | | SAR156497 | Exquisitely selective pan-Aurora kinase inhibitor | Aurora A: 0.6 nM Aurora B: 1 nM Aurora C: 3 nM [7] | Identified in 2014; specific clinical stage not detailed in available results [7] | - Notable for its high selectivity across a panel of other kinases [7].
  • Binds to a unique inactivated conformation of Aurora kinases, contributing to selectivity [7]. |

Experimental Data & Methodologies

The data in the table above is derived from standard preclinical experimental protocols. Here's a breakdown of the key methodologies used to generate this type of data:

  • Biochemical Kinase Assays: IC₅₀ values (the concentration at which 50% of kinase activity is inhibited) are determined using cell-free assays. These typically involve incubating the purified kinase protein with ATP, a substrate (e.g., myelin basic protein, histone H3), and the inhibitor. Detection is often via radioactive labeling or immunodetection of phosphorylated substrates [8] [7].
  • Cellular Target Engagement: To confirm that the inhibitors hit their target in living cells, researchers measure the inhibition of substrate phosphorylation. A common method is western blot analysis of cell lysates using antibodies specific for phosphorylated forms of Aurora kinase substrates, such as phospho-Histone H3 (Ser10), a marker for Aurora B activity [8] [5].
  • In Vitro Anti-Proliferative Activity: The inhibitors' ability to kill cancer cells is tested in vitro using established cell proliferation assays, such as the MTS or MTT assay, which measure metabolically active cells after several days of drug exposure [6].
  • In Vivo Efficacy Models: Efficacy is often evaluated in mouse xenograft models, where human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice. Tumor volume is monitored over time while the mice are treated with the inhibitor. For example, Danusertib's efficacy against liver metastases was demonstrated using an orthotopic model and monitored by dynamic MRI [5].

Mechanisms of Action in Cancer Cells

Aurora kinases are crucial for cell division. Inhibiting them disrupts mitosis and triggers cell death. While all three compounds inhibit Aurora kinases, their specific targets lead to overlapping yet distinct cellular effects, as illustrated below.

aurora_inhibition cluster_alisertib Alisertib (AURKA-specific) cluster_pan_inhibitor Danusertib & this compound (Pan-Aurora) Inhibitor Aurora Kinase Inhibitor A1 Spindle Assembly Checkpoint Disruption Inhibitor->A1 P1 Histone H3 Phosphorylation Inhibition Inhibitor->P1 A2 Centrosome Separation Failure A1->A2 A3 Mitotic Delay & Cell Death A2->A3 P2 Cytokinesis Failure P1->P2 P3 Polyploidy & Apoptosis P2->P3

Beyond these core mitotic effects, Aurora kinase inhibitors can influence broader cancer signaling pathways. For instance, research indicates that Danusertib can also inhibit epithelial-to-mesenchymal transition (EMT), a process linked to cancer metastasis, by modulating the PI3K/Akt/mTOR signaling pathway [6].

Research and Clinical Implications

  • Alisertib is the most clinically advanced, particularly in specific solid tumors, but its use may be limited by a higher risk of side effects like neutropenia [4] [3].
  • Danusertib offers a broader targeting profile. Its activity against Bcr-Abl makes it a candidate for certain leukemias, especially those with resistance mutations [6].
  • This compound represents a compound designed for maximum selectivity within the Aurora kinase family, which could potentially lead to a better safety profile by minimizing off-target effects [7].

References

SAR156497 structural insights from 4uzd crystal structure

Author: Smolecule Technical Support Team. Date: February 2026

Structural Basis of SAR156497 Selectivity

The selectivity of this compound arises from specific interactions within the Aurora kinase ATP-binding pocket. Co-crystal structures with Aurora A (PDB IDs: 4UZD, 4UYN, 4UZH) reveal key interactions [1] [2] [3]:

  • It binds to the unique inactive "DFG-out" conformation of Aurora A, a state not accessible to many other kinases [4] [5].
  • A critical hydrogen bond is formed with Gln185, a residue unique to Aurora kinases, explaining high selectivity [5].
  • The tricyclic core fits into a deep hydrophobic pocket, with the benzimidazole group extending towards the solvent front, contributing to stable binding [1] [4].

Comparative Analysis of Aurora Kinase Inhibitors

The table below summarizes how this compound compares with other inhibitors, highlighting its pan-Aurora inhibition and high selectivity.

Inhibitor Primary Target(s) Reported IC₅₀ / Kd Values Key Characteristics Cellular Activity (Example)
This compound Pan-Aurora (A, B, C) [2] [5] Aurora A: 0.6 nM [5] Exquisitely selective; binds DFG-out conformation; interacts with Gln185 [4] [5]. Inhibits Histone H3 phosphorylation (Aurora B marker) in HCT116 cells [4].
Compound 2 (Pyrimido-benzodiazipinone) Pan-Aurora (A, B, C) [4] IC₅₀ provided in cellular assays [4] Highly selective; minimal off-target activity (except PLK4); binds DFG-out conformation [4]. Inhibits Aurora A autophosphorylation and Histone H3 phosphorylation in HCT116 cells <40 nM [4].
Alisertib (MLN8237) Aurora A-selective [4] [6] N/A in provided data Aurora A-specific inhibitor; distinct binding mode compared to pan-inhibitors [4]. N/A in provided data
Deschloro-Chlorotricin (DCCT) Aurora A [6] N/A in provided data Natural compound identified via virtual screening; inhibits AURKA expression [6]. Induces G2/M arrest and inhibits MM cell lines (IC₅₀ 0.01-0.12 μM) [6].

Experimental Insights and Methodology

Key experiments characterizing this compound and other inhibitors include co-crystallography and cellular phenotypic assays.

1. Co-Crystallography for Structural Insights

  • Protocol Summary: The 3D structure of this compound bound to the Aurora A kinase domain was determined using X-ray crystallography [1]. Proteins were expressed in E. coli, purified, and co-crystallized with the inhibitor. X-ray diffraction data were collected, and structures were solved through molecular replacement and refined [1] [3].
  • Application: This method revealed the precise atomic interactions, such as the DFG-out conformation and the critical hydrogen bond with Gln185, providing a rational basis for its selectivity [1] [5].

2. Cellular Kinase Activity and Phenotypic Assays

  • Biomarker Inhibition: Inhibitors are tested in cell lines (e.g., HCT116) to assess their ability to block Aurora A autophosphorylation and Aurora B-mediated phosphorylation of Histone H3 (Ser10), typically analyzed by western blot [4].
  • Cell Cycle Analysis: Treated cells are analyzed by fluorescence-activated cell sorting (FACS) after staining DNA content. Aurora B inhibition leads to failed cytokinesis and accumulation of polyploid cells (4N DNA content) [4].
  • Cell Viability Assays: Compounds are tested for anti-proliferative effects using assays like Cell Titer Glo, which measures cellular ATP levels as a proxy for viability [4] [6].

The experimental workflow below illustrates how these methods are applied in practice to characterize an Aurora kinase inhibitor from in vitro testing to mechanistic insights.

G Start Start: Candidate Inhibitor InVitro In Vitro Biochemical Assay Start->InVitro Determine IC₅₀ Cellular Cellular Phenotypic Assays InVitro->Cellular Confirm cellular potency Structural Structural Analysis Cellular->Structural Rationalize mechanism Data Integrate Data & Conclude Structural->Data Atomic-level insights

Key Conclusions for Research

This compound represents a valuable tool for research due to its exquisite selectivity, which minimizes off-target effects that can confound experimental results [4] [2]. Its well-characterized binding mode to the DFG-out conformation offers a structural blueprint for designing novel selective kinase inhibitors [1] [5].

References

SAR156497 in vivo results HCT116 xenografts

Author: Smolecule Technical Support Team. Date: February 2026

SAR156497 Profile and In Vivo Efficacy

This compound is identified in the literature as a highly selective, cell-permeable pan-Aurora kinase inhibitor used as a control compound in research [1]. The available data primarily concerns its efficacy in a general "colon adenocarcinoma" xenograft model, not specifically HCT116.

The table below summarizes the key in vivo findings for this compound:

Parameter Reported Data
Efficacy Model Colon adenocarcinoma xenografts (unspecified cell line) [1]
In Vivo Anti-tumor Activity Demonstrated efficacy [1]
Therapeutic Window Characterized as narrow [1]
Cellular IC₅₀ (HeLa cells) < 10 nM [1]
Cellular IC₅₀ (HCT116 cells) 3700 ± 2000 nM [1]

Experimental Context and Methodology

The search results provide context on how such xenograft studies are typically conducted, which helps in understanding the potential experimental design for this compound.

  • Typical Xenograft Model: In vivo efficacy is commonly evaluated in immune-deficient mice implanted with human cancer cells (a xenograft). The drug's effect on tumor growth inhibition is then measured over time [2] [3].
  • HCT116 Cell Line Characteristics: The HCT116 colon cancer cell line is a standard model used for such experiments. It is sensitive to 5-fluorouracil (5-FU) and can be used to generate drug-resistant derivatives, making it relevant for studying chemotherapy response and resistance [4].
  • Aurora Kinase as a Target: Aurora kinases are serine/threonine kinases that play an essential role in cell cycle regulation and mitosis. They are frequently overexpressed in various cancers, making them attractive therapeutic targets [1] [5]. Inhibiting them leads to failed cytokinesis and polyploidy in cells [1].

The following diagram illustrates the role of Aurora kinases in the cell cycle and the mechanism of its inhibitors:

G A Aurora Kinase Expression B Regulates Mitosis & Cell Cycle A->B C Promotes Centrosome Maturation & Chromosome Segregation B->C D Cancer Cell Proliferation C->D E Tumor Growth D->E F Pan-Aurora Inhibitor (e.g., this compound) G Inhibits Aurora Kinase Activity F->G Binds ATP site G->D Inhibits H Mitotic Defects (Failed Cytokinesis) G->H I Polyploidy & Apoptosis H->I J Inhibition of Tumor Growth I->J

Comparison with Other Pan-Aurora Inhibitors

For a more comprehensive comparison, the search results also describe another potent and selective pan-Aurora inhibitor, simply referred to as "compound 1" in one study [1]. The data for this compound is more detailed and includes results in HCT116 xenografts.

The table below compares the profiles of this compound and "compound 1" based on the available data:

Parameter This compound Compound 1 (from search results)
Aurora A Cellular IC₅₀ Not specified < 40 nM [1]
Aurora B Cellular IC₅₀ Not specified < 40 nM [1]
Cellular IC₅₀ (HeLa) < 10 nM [1] < 1 nM [1]
Cellular IC₅₀ (HCT116) 3700 ± 2000 nM [1] 840 ± 240 nM [1]
Kinome Selectivity Described as "exquisitely selective" [1] "Highly selective" with minimal off-target activity (except PLK4) [1]
In Vivo Metabolic Stability Not specified Modest stability in mouse hepatic microsomes [1]

Interpretation and Research Considerations

The high cellular IC₅₀ of this compound in HCT116 cells suggests this particular cell line might be less sensitive to this compound compared to others like HeLa cells [1]. This variability is common in cancer research, as different cell lines have unique genetic backgrounds.

The narrow therapeutic window noted for this compound is a significant finding [1]. It indicates that the effective dose is close to the toxic dose, which is a common challenge in oncology drug development and often a reason why promising compounds may not advance to clinical trials.

References

SAR156497 binding affinity validation studies

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Profile of SAR156497

The table below summarizes the key experimental data for this compound, which is characterized as an exquisitely selective inhibitor of Aurora kinases A, B, and C [1] [2] [3].

Parameter Experimental Data for this compound Context & Comparison
Biochemical IC₅₀ (Aurora A) 9.8 μM (9,800 nM) [1] Measured via a crystallography-based binding assay (PDB: 4UZH). This value reflects binding affinity in a purified enzyme system [1].
Cellular IC₅₀ (p-Histone H3) < 40 nM [2] Inhibition of Aurora B activity in HCT116 cells (measured by phosphorylation of its biomarker, histone H3).
Cellular IC₅₀ (Aurora A auto-p) < 40 nM [2] Inhibition of Aurora A autophosphorylation in HCT116 cells.
Cytotoxicity (HeLa) 6.0 nM [2] Cell viability IC₅₀ in a highly sensitive cancer cell line.
Cytotoxicity (HCT116) 3.7 μM [2] Cell viability IC₅₀ in a colon cancer cell line.
Selectivity (KINOMEscan) Exquisitely selective for Aurora A, B, C; minimal off-targets [2] Profiling against 468 kinases showed only moderate off-target activity against PLK4 (Polo-like kinase 4) [2].

Comparison with Other Aurora Kinase Inhibitors

The following table places this compound's performance in context with other inhibitors discussed in the literature, highlighting its standout feature of exceptional selectivity.

Inhibitor Name Reported IC₅₀ / Activity Key Characteristics & Comparison to this compound
This compound See data above. Key Advantage: "Exquisitely selective" pan-Aurora inhibitor. Limitation: Narrow therapeutic window in vivo [2].
Compound 1 & 2 (from [2]) Cellular Aur A/B inhibition: < 40 nM [2] Similar cellular potency to this compound, but with even improved kinome-wide selectivity and more potent cytotoxicity in some cell lines (e.g., HCT116 IC₅₀ of 840 nM for Compound 1) [2].
Alisertib (MLN8237) AURKA IC₅₀ = 1.2 nM [4] An example of a selective Aurora A inhibitor (not pan-Aurora), currently in clinical trials [4].
Barasertib (AZD1152) AURKB IC₅₀ = 0.37 nM [4] An example of a selective Aurora B inhibitor (not pan-Aurora), currently in clinical trials [4].

Detailed Experimental Protocols

The data for this compound was generated using standard and rigorous methodologies in drug discovery:

  • X-ray Crystallography (Binding Mode Analysis): The high-resolution (2.00 Å) crystal structure of this compound in complex with the Aurora A kinase domain (PDB: 4UZH) was solved. This provides atomic-level insights into its binding mode, showing it acts as an ATP-competitive inhibitor that forms hydrogen bonds with the kinase "hinge region" (residue A213). The structure explains the compound's high selectivity, as its tricyclic core fits into a unique hydrophobic pocket not accessible in most other kinases [1] [2].
  • Biochemical Kinase Assays (Binding Affinity): The primary biochemical IC₅₀ value was likely determined using a fluorescence-based or radiometric assay that measures the inhibition of kinase activity on a substrate in the presence of ATP. The exact protocol is not detailed, but the result is deposited with the crystallography data [1].
  • Cellular Target Engagement: Inhibition of Aurora kinase activity in cells was measured by Western blot.
    • Aurora B Inhibition: Phosphorylation of the biomarker Histone H3 on serine 10 (p-Histone H3) was quantified [2].
    • Aurora A Inhibition: Reduction in Aurora A autophosphorylation was measured [2].
  • Cellular Phenotypic Assays:
    • Cell Viability: Cytotoxicity IC₅₀ values were determined using assays like CellTiter-Glo, which measures cellular ATP levels as a proxy for metabolically active cells after 72 hours of compound treatment [2].
    • Cell Cycle Analysis: Flow cytometry (FACS) was used to demonstrate that, like other pan-Aurora inhibitors, this compound treatment causes cell cycle arrest and polyploidy (accumulation of cells with >4N DNA content) due to failed cytokinesis, a hallmark of Aurora B inhibition [2].
  • Selectivity Profiling: Broad kinome-wide selectivity was confirmed using the KINOMEscan platform, which assays binding against 468 human wild-type and mutant kinases at a single concentration (1 μM) of the compound [2].

Functional Role of Aurora Kinases

To understand the cellular effects of this compound, it's helpful to know the normal functions of its target kinases. The diagram below illustrates the central role of Aurora kinases in cell division.

aurora_pathway Mitotic Entry Mitotic Entry Aurora A Activation Aurora A Activation Mitotic Entry->Aurora A Activation Centrosome Maturation Centrosome Maturation Aurora A Activation->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora A Activation->Spindle Assembly AURKA auto-p AURKA auto-p Aurora A Activation->AURKA auto-p Chromosome Alignment Chromosome Alignment Spindle Assembly->Chromosome Alignment Aurora B Activation Aurora B Activation Chromosome Alignment->Aurora B Activation Spindle Checkpoint Spindle Checkpoint Aurora B Activation->Spindle Checkpoint Histone H3 Phosphorylation Histone H3 Phosphorylation Aurora B Activation->Histone H3 Phosphorylation Cytokinesis Cytokinesis Histone H3 Phosphorylation->Cytokinesis This compound This compound This compound->Aurora A Activation Inhibits This compound->Aurora B Activation Inhibits Cellular Outcome: Cellular Outcome: Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Cellular Outcome:->Cell Cycle Arrest (G2/M) Polyploidy Polyploidy Cellular Outcome:->Polyploidy Apoptosis Apoptosis Cellular Outcome:->Apoptosis

Aurora kinases A and B have distinct but coordinated roles in mitosis. Aurora A regulates centrosome maturation and mitotic spindle assembly, while Aurora B, as part of the Chromosomal Passenger Complex, is essential for the spindle assembly checkpoint and cytokinesis [2] [5] [4]. By inhibiting both, this compound disrupts multiple stages of cell division, leading to the observed cellular outcomes of cell cycle arrest and programmed cell death.

Key Takeaways for Researchers

  • Primary Strength: The defining characteristic of this compound is its exquisite selectivity across the kinome, making it an excellent tool for studying Aurora-specific biology without the confounding effects of off-target inhibition [2].
  • Cellular vs. Biochemical Potency: Note the significant difference between its biochemical IC₅₀ (μM range) and cellular IC₅₀ (nM range). This is common in drug discovery and often reflects factors like cellular accumulation and compound metabolism.
  • Therapeutic Limitation: Despite its excellent profile, this compound has a narrow therapeutic window in vivo, which has likely limited its clinical development [2]. This highlights the challenge of translating a selective and potent inhibitor into a safe and effective drug.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

468.17975526 g/mol

Monoisotopic Mass

468.17975526 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Carry JC, Clerc F, Minoux H, Schio L, Mauger J, Nair A, Parmantier E, Le Moigne R, Delorme C, Nicolas JP, Krick A, Abécassis PY, Crocq-Stuerga V, Pouzieux S, Delarbre L, Maignan S, Bertrand T, Bjergarde K, Ma N, Lachaud S, Guizani H, Lebel R, Doerflinger G, Monget S, Perron S, Gasse F, Angouillant-Boniface O, Filoche-Rommé B, Murer M, Gontier S, Prévost C, Monteiro ML, Combeau C. SAR156497, an Exquisitely Selective Inhibitor of Aurora Kinases. J Med Chem. 2014 Nov 24. [Epub ahead of print] PubMed PMID: 25369539.

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